AT 7519 mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.CH4O3S/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;1-5(2,3)4/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELIMKCXGLIYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902135-89-1 | |
| Record name | AT-7519M | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902135891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT-7519 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z239O75N33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AT7519 Mesylate: A Multi-faceted Approach to Cancer Therapy Through Cyclin-Dependent Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
AT7519 mesylate is a novel small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant anti-cancer activity in a range of preclinical models.[1][2] This technical guide provides an in-depth overview of the mechanism of action of AT7519 in cancer cells, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways involved.
Core Mechanism of Action: Targeting the Cell Cycle and Transcription
AT7519 exerts its anti-neoplastic effects primarily through the potent inhibition of several members of the cyclin-dependent kinase family.[3][4] These kinases are crucial regulators of both cell cycle progression and gene transcription, two processes fundamental to cancer cell proliferation and survival.[5][6]
The primary mechanism of AT7519 involves a dual impact on cancer cells:
-
Cell Cycle Arrest: By inhibiting CDKs such as CDK1, CDK2, CDK4, and CDK6, AT7519 disrupts the orderly progression of the cell cycle.[1][3] This leads to cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby preventing cancer cell division.[1]
-
Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[2][3] CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNA pol II), a critical step for transcriptional elongation.[1][2] By inhibiting CDK9, AT7519 prevents this phosphorylation, leading to a global shutdown of transcription of short-lived messenger RNAs (mRNAs) that encode for key survival proteins.[2] This transcriptional inhibition is a key contributor to the induction of apoptosis in cancer cells.[1][2]
Signaling Pathway of AT7519 in Cancer Cells
Caption: Mechanism of action of AT7519 in cancer cells.
Secondary Mechanism: Modulation of GSK-3β Signaling
In addition to its effects on CDKs, AT7519 has been shown to induce apoptosis in multiple myeloma cells through the activation of Glycogen Synthase Kinase 3β (GSK-3β).[1] This occurs via the dephosphorylation of GSK-3β at serine 9.[1] Interestingly, this activation of GSK-3β appears to be independent of the inhibition of RNA polymerase II, suggesting a parallel pathway for inducing cell death.[1][7]
AT7519-Induced GSK-3β Activation Pathway
Caption: AT7519 induces apoptosis via GSK-3β activation.
Preclinical Efficacy: Quantitative Data
AT7519 has demonstrated potent anti-proliferative and pro-apoptotic activity across a variety of cancer cell lines and in vivo models.
In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| CDK1/Cyclin B | 210 |
| CDK2/Cyclin A | 47 |
| CDK4/Cyclin D1 | 100 |
| CDK5/p35 | 13 |
| CDK6/Cyclin D3 | 170 |
| CDK9/Cyclin T1 | <10 |
| GSK-3β | 89 |
| Data sourced from MedchemExpress and Selleck Chemicals.[3][4] |
Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MM.1S | Multiple Myeloma | 0.5 |
| U266 | Multiple Myeloma | 0.5 |
| MM.1R | Multiple Myeloma | >2 |
| MCF-7 | Breast Cancer | 0.04 |
| SW620 | Colon Cancer | 0.94 |
| HCT116 | Colon Cancer | 0.054 (tritiated uridine incorporation) |
| Data sourced from Santo et al., 2010 and Selleck Chemicals.[1][3] |
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of AT7519.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with increasing concentrations of AT7519 (e.g., 0-4 µM) for specified durations (e.g., 24, 48, 72 hours).[1]
-
MTT Incubation: Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Cells treated with AT7519 are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-RNA polymerase II, Mcl-1, cleaved PARP).[2]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Assessing AT7519 Activity
Caption: General experimental workflow for evaluating AT7519.
Conclusion
AT7519 mesylate is a potent, multi-targeted CDK inhibitor with a well-defined mechanism of action that involves the induction of cell cycle arrest and apoptosis in cancer cells. Its ability to inhibit both cell cycle progression and transcription, coupled with its secondary effects on pro-apoptotic signaling pathways like GSK-3β, makes it a promising therapeutic agent for various malignancies. The preclinical data strongly support its continued investigation in clinical settings.[8]
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of AT7519 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7519 mesylate is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs) that has demonstrated significant therapeutic potential in preclinical and clinical studies for the treatment of various malignancies.[1][2][3] This technical guide provides a comprehensive overview of AT7519, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical investigations, and outlining relevant experimental protocols. The guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering insights into the ongoing exploration of AT7519 as a promising anti-cancer agent.
Mechanism of Action
AT7519 exerts its anti-tumor effects through the inhibition of multiple CDKs, key regulators of cell cycle progression and transcription.[1][4] Its primary mechanism involves the disruption of the cell cycle and the induction of apoptosis.
Inhibition of Cyclin-Dependent Kinases and Cell Cycle Arrest
AT7519 is a potent inhibitor of several CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[1][4] By targeting these kinases, AT7519 disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M phases.[5][6][7] This inhibition of cell cycle progression is a key contributor to its anti-proliferative activity in cancer cells.[2][3]
Transcriptional Inhibition and Induction of Apoptosis
A crucial aspect of AT7519's mechanism is its ability to inhibit transcriptional CDKs, particularly CDK9.[1][4] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcriptional elongation. By inhibiting CDK9, AT7519 prevents RNAPII phosphorylation, leading to a global downregulation of transcription.[1][5] This transcriptional repression disproportionately affects the expression of anti-apoptotic proteins with short half-lives, such as Mcl-1.[1][4][8] The reduction in these survival proteins sensitizes cancer cells to apoptosis, which is subsequently executed through the activation of caspases.[5][6][9]
Preclinical Data
A substantial body of preclinical research has evaluated the efficacy of AT7519 in various cancer models, including hematological malignancies and solid tumors.
In Vitro Kinase Inhibitory Activity
AT7519 demonstrates potent inhibitory activity against a range of CDKs and GSK3β. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 210 |
| CDK2/Cyclin A | 47 |
| CDK2/Cyclin E | 100 |
| CDK3/Cyclin E | >1000 |
| CDK4/Cyclin D1 | 100 |
| CDK5/p25 | 13 |
| CDK6/Cyclin D3 | 170 |
| CDK7/Cyclin H | >1000 |
| CDK9/Cyclin T1 | <10 |
| GSK3β | 89 |
| Table 1: In vitro kinase inhibitory activity of AT7519.[9][10] |
In Vitro Anti-proliferative Activity
AT7519 exhibits potent anti-proliferative activity across a panel of human tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 40 |
| HCT116 | Colon Cancer | 54 |
| SW620 | Colon Cancer | 940 |
| HL60 | Leukemia | ~400 |
| MM.1S | Multiple Myeloma | 500 |
| U266 | Multiple Myeloma | 500 |
| MM.1R | Multiple Myeloma | >2000 |
| U87MG | Glioblastoma | ~1000 |
| U251 | Glioblastoma | ~1000 |
| Table 2: In vitro anti-proliferative activity of AT7519 in various human cancer cell lines.[1][4][6][10] |
In Vivo Efficacy in Xenograft Models
AT7519 has demonstrated significant anti-tumor efficacy in various xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| HL60 | Leukemia | 15 mg/kg, i.p., once daily | Tumor growth inhibition |
| HCT116 | Colon Cancer | 9.1 mg/kg, i.p., twice daily | Tumor regression |
| HT29 | Colon Cancer | 9.1 mg/kg, i.p., twice daily | Tumor regression |
| MM.1S | Multiple Myeloma | 15 mg/kg, i.p., once daily, 5 days/week for 2 weeks | Tumor growth inhibition, prolonged survival |
| AMC711T | Neuroblastoma | 5, 10, or 15 mg/kg/day, i.p., 5 days on/2 days off for 3 weeks | Dose-dependent tumor growth inhibition |
| Table 3: In vivo efficacy of AT7519 in human tumor xenograft models.[2][5][10][11][12] |
Clinical Trials
AT7519 has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors and hematological malignancies.
| Phase | Patient Population | Dosing Regimen | Key Findings |
| I | Refractory solid tumors | 1.8-40 mg/m²/day, 5 consecutive days every 3 weeks | Dose-limiting toxicities (DLTs) included QTc prolongation, fatigue, and mucositis. Recommended Phase II dose (RP2D) was not established due to QTc concerns. Some patients showed stable disease.[13][14] |
| I | Advanced refractory solid tumors or non-Hodgkin's lymphoma | Intravenous infusion on days 1, 4, 8, and 11 every 3 weeks | DLTs included mucositis, febrile neutropenia, rash, fatigue, and hypokalemia. RP2D was determined to be 27.0 mg/m². Preliminary anti-cancer activity was observed.[15][16] |
| II | Multiple Myeloma | In combination with bortezomib | The combination was generally well-tolerated.[17] |
| Table 4: Summary of clinical trials with AT7519. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving AT7519.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of AT7519 on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of AT7519 mesylate (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-RNA Polymerase II
This protocol is used to assess the effect of AT7519 on the phosphorylation of RNA polymerase II, a key marker of its transcriptional inhibitory activity.
Methodology:
-
Cell Lysis: Treat cells with AT7519 for the desired time and concentration, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNA Polymerase II (Ser2 and Ser5) and total RNA Polymerase II overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of AT7519 in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer AT7519 (e.g., 15 mg/kg, intraperitoneally) and a vehicle control according to the desired schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers).
Conclusion
AT7519 mesylate is a promising multi-targeted CDK inhibitor with a well-defined mechanism of action involving cell cycle arrest and induction of apoptosis through transcriptional inhibition. Extensive preclinical studies have demonstrated its potent anti-tumor activity in a wide range of cancer models. While clinical development has faced some challenges, particularly regarding its safety profile, ongoing research continues to explore its therapeutic potential, both as a single agent and in combination with other therapies. The information compiled in this guide provides a solid foundation for further investigation into the clinical utility of AT7519 in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
AT7519 Mesylate: A Technical Guide to a Multi-Targeted CDK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dysregulation of the cell cycle is a fundamental characteristic of cancer, often driven by the aberrant activity of cyclin-dependent kinases (CDKs) and their cyclin partners.[1][2] This central role makes CDKs attractive therapeutic targets in oncology.[3][4] AT7519 mesylate, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)1H-pyrazole-3-carboxamide, is a small-molecule inhibitor of multiple CDKs developed by Astex Therapeutics using a fragment-based drug discovery approach.[1][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AT7519, presenting key data, experimental protocols, and pathway visualizations to support further research and development.
Quantitative Data Summary
The preclinical efficacy of AT7519 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC₅₀ (nmol/L) | Assay Type |
| CDK1/Cyclin B | 210 | Radiometric |
| CDK2/Cyclin A | 47 | Radiometric |
| CDK4/Cyclin D1 | 100 | ELISA |
| CDK5/p35 | 13 | DELFIA |
| CDK6/Cyclin D3 | 170 | ELISA |
| CDK9/Cyclin T1 | <10 | Not Specified |
| GSK-3β | 89 | Radiometric |
Data sourced from references[3][5].
Table 2: In Vitro Antiproliferative Activity of AT7519 (72h exposure)
| Cell Line | Cancer Type | IC₅₀ (nmol/L) |
| HCT116 | Colon Carcinoma | 110 |
| HT29 | Colon Carcinoma | 170 |
| SW620 | Colon Carcinoma | 940 |
| A549 | Lung Carcinoma | 200 |
| MCF-7 | Breast Carcinoma | 40 |
| U251 | Glioblastoma | 246 |
| U87MG | Glioblastoma | 222 |
| MM.1S | Multiple Myeloma | 500 |
| U266 | Multiple Myeloma | 500 |
Data sourced from references[2][3][5][6].
Table 3: In Vivo Efficacy of AT7519 in Xenograft Models
| Cancer Model | Dosing Schedule | Key Outcomes |
| HCT116 Colon Cancer (advanced-stage) | 9.1 mg/kg, twice daily for 9 days | Tumor regression observed; complete regression in 6 of 8 mice.[3] |
| HT29 Colon Cancer (early-stage) | 7.5 mg/kg, twice daily for 9 days | Tumor growth inhibition (T/C value of 12%); complete regression in 2 of 12 mice.[3] |
| Multiple Myeloma (human xenograft) | 15 mg/kg, once daily (5 days/week for 2 weeks) | Significant tumor growth inhibition and prolonged median overall survival (40 vs 27.5 days).[1] |
| MYCN-amplified Neuroblastoma (AMC711T) | 5, 10, or 15 mg/kg, once daily (5 days on, 2 days off for 3 weeks) | Dose-dependent tumor growth inhibition.[7][8][9] |
| Th-MYCN Transgenic Neuroblastoma | Not Specified | Improved survival and significant tumor regression (86% average reduction at day 7).[7][8][9] |
Core Mechanism of Action
AT7519 is an ATP-competitive inhibitor that potently targets multiple CDKs involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[3][5] Inhibition of these kinases leads to a cascade of downstream effects, culminating in cell cycle arrest, inhibition of transcription, and induction of apoptosis.[1][2][3]
Cell Cycle Arrest
By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of key substrates required for cell cycle phase transitions.[3] This includes the retinoblastoma protein (Rb), protein phosphatase 1α (PP1α), and nucleophosmin (NPM).[3][7][8] The resulting hypo-phosphorylation of these substrates leads to cell cycle arrest at the G0/G1 and G2/M phases, effectively halting cellular proliferation.[1][3][6][10]
Transcriptional Inhibition
AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.[1][11] AT7519 treatment leads to the dephosphorylation of RNA Pol II, inhibiting transcription.[1][3] This is particularly detrimental to cancer cells, which rely on the high-level expression of short-lived anti-apoptotic proteins like Mcl-1 and XIAP.[1][11]
Induction of Apoptosis and Other Cell Death Pathways
The combined effects of cell cycle arrest and transcriptional inhibition of survival proteins drive cancer cells towards apoptosis.[1][2][3] This is evidenced by increased caspase-3 activation and PARP cleavage.[1][3] In some contexts, such as glioblastoma, AT7519 has also been shown to induce pyroptosis through the caspase-3-mediated cleavage of gasdermin E (GSDME).[6]
GSK-3β Pathway Modulation
In addition to its effects on CDKs, AT7519 inhibits Glycogen Synthase Kinase 3 beta (GSK-3β).[3] In multiple myeloma cells, AT7519 treatment leads to a rapid dephosphorylation (activation) of GSK-3β at the Serine 9 residue, a mechanism shown to be independent of RNA Pol II inhibition but contributory to the induction of apoptosis.[1]
Visualizations: Pathways and Workflows
// Connections AT7519 -> CDK1_2 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519 -> CDK9 [label="Inhibits", color="#EA4335", arrowhead=tee]; AT7519 -> GSK3B [label="Inhibits\n(Dephosphorylates)", color="#EA4335", arrowhead=tee];
CDK1_2 -> pRb [label="Phosphorylates", color="#5F6368", style=dashed]; CDK9 -> RNA_Pol_II [label="Phosphorylates", color="#5F6368", style=dashed]; RNA_Pol_II -> Mcl1 [label="Upregulates", color="#5F6368", style=dashed]; GSK3B -> GS [label="Phosphorylates", color="#5F6368", style=dashed];
pRb -> Arrest [label="Leads to", color="#202124"]; RNA_Pol_II -> Transcription [label="Leads to", color="#202124"]; Mcl1 -> Apoptosis [label="Prevents", color="#5F6368", style=dashed, arrowhead=tee]; GSK3B -> Apoptosis [label="Contributes to", color="#202124"]; Transcription -> Apoptosis [label="Induces", color="#202124"]; } end_dot Caption: Molecular mechanism of AT7519, showing inhibition of CDKs and GSK-3β.
// Workflow Connections synthesis -> kinase_assay [label="Candidate Compound"]; moa_assays -> xenograft [label="Promising Candidate"]; xenograft -> clinical_rationale [label="Demonstrated Efficacy & Tolerability"]; pd_biomarkers -> clinical_rationale; pk_studies -> clinical_rationale; } end_dot Caption: Preclinical workflow for the evaluation of AT7519.
Detailed Experimental Protocols
The following sections describe the general methodologies for key experiments used in the characterization of AT7519.
In Vitro Kinase Assays
To determine the inhibitory activity of AT7519 against specific kinases, several assay formats were used.[5]
-
Protocol Outline (Radiometric Filter Binding - for CDK1, CDK2, GSK-3β):
-
Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., histone H1 for CDKs), and radiolabeled ATP ([γ-³³P]ATP) in an appropriate buffer.
-
Add varying concentrations of AT7519 or DMSO (vehicle control) to the reaction wells.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and transfer the mixture to a phosphocellulose filter membrane, which binds the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percent inhibition relative to the control and determine the IC₅₀ value by nonlinear regression.
-
-
Assay Formats for Other Kinases:
-
DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) for CDK5: This immunoassay uses a europium-labeled antibody to detect the phosphorylated substrate.
-
ELISA (Enzyme-Linked Immunosorbent Assay) for CDK4, CDK6: This format typically involves an antibody that specifically recognizes the phosphorylated product, which is then detected with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Cell Proliferation and Viability Assays
These assays measure the ability of AT7519 to inhibit the growth of cancer cell lines.
-
Protocol Outline (CCK-8/MTS Assay):
-
Seed human tumor cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of AT7519 for a specified period (e.g., 48 or 72 hours).[6]
-
Add a tetrazolium salt solution (e.g., WST-8 from a CCK-8 kit) to each well.
-
Incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the salt to a colored formazan product.
-
Measure the absorbance of the formazan product using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀.
-
-
Protocol Outline (EdU-DNA Synthesis Assay):
-
Treat logarithmically growing cells with different concentrations of AT7519 for 48 hours.[6]
-
Add 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, to the culture medium and incubate for several hours. EdU is incorporated into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction by adding a fluorescent azide (e.g., Apollo 567) that specifically binds to the alkyne group on the incorporated EdU.[6]
-
Counterstain cell nuclei with a DNA dye like DAPI or Hoechst.
-
Visualize and quantify the percentage of EdU-positive (proliferating) cells using fluorescence microscopy.[6]
-
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle following treatment.
-
Protocol Outline (Propidium Iodide Staining):
-
Treat cells with AT7519 (e.g., 0.5 µM) or vehicle for various time points (e.g., 6, 12, 24 hours).[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Analyze the cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G0/G1 and G2/M phases indicates cell cycle arrest.[1][10]
-
Western Blot Analysis for Pharmacodynamic Markers
This technique is used to measure the levels and phosphorylation status of proteins in the AT7519 signaling pathway.
-
Protocol Outline:
-
Treat cells (e.g., HCT116 or MM.1S) with AT7519 for specified times.[1][3]
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for target proteins, such as phospho-Rb (T821), phospho-NPM (T199), phospho-RNA Pol II (Ser2), total CDK1, Mcl-1, or cleaved PARP.[1][3]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
In Vivo Xenograft Efficacy Studies
Animal models are crucial for evaluating the anti-tumor activity of AT7519 in a living system.
-
Protocol Outline (Subcutaneous Xenograft Model):
-
Implant human tumor cells (e.g., HCT116) or tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NMRI-nu/nu or SCID mice).[3][7][8]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer AT7519 via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, following a specific dosing schedule (e.g., 15 mg/kg, daily, 5 days/week).[1][7][8]
-
Monitor tumor volume using caliper measurements and mouse body weight (as a measure of toxicity) regularly.
-
At the end of the study, endpoints may include tumor growth inhibition (TGI), tumor regression, or overall survival.[1][3]
-
Tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for caspase-3 or Western blot for p-Rb).[1][7][8]
-
Conclusion
AT7519 mesylate is a potent, multi-targeted CDK inhibitor with a well-characterized mechanism of action. It disrupts cell cycle progression and transcriptional regulation in cancer cells, leading to potent anti-proliferative and pro-apoptotic activity. The robust preclinical data, demonstrating significant efficacy across a range of in vitro and in vivo cancer models, provided a strong rationale for its advancement into clinical trials.[2][3][4] This guide consolidates the key technical information on AT7519, serving as a valuable resource for scientists and researchers in the field of oncology drug development.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
AT7519 Mesylate: A Multi-faceted Inhibitor of Key Signaling Pathways in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
AT7519 mesylate is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), placing it at the crossroads of several critical cellular signaling pathways that govern cell cycle progression, transcription, and apoptosis.[1][2][3] Its ability to simultaneously target these fundamental processes makes it a compound of significant interest in oncology research and clinical development.[4][5] This technical guide provides a comprehensive overview of the signaling pathways modulated by AT7519, supported by quantitative data, experimental methodologies, and detailed pathway diagrams.
Core Signaling Pathways Modulated by AT7519 Mesylate
AT7519 exerts its anti-cancer effects primarily through the disruption of three interconnected signaling networks: cell cycle regulation, transcriptional machinery, and the intrinsic apoptotic pathway.
Cell Cycle Arrest via Inhibition of Cyclin-Dependent Kinases
As a multi-CDK inhibitor, AT7519 directly targets the core machinery of the cell cycle. It has been shown to potently inhibit CDK1, CDK2, CDK4, CDK5, and CDK6.[1][6] The inhibition of these kinases disrupts the timely progression of the cell cycle, leading to cell cycle arrest. Specifically, treatment of cancer cells with AT7519 results in a significant reduction in the S phase population and an accumulation of cells in the G0/G1 and G2/M phases.[1][7] This cell cycle blockade is a primary mechanism by which AT7519 suppresses tumor cell proliferation.[3]
The canonical pathway involves the inhibition of the Cyclin D/CDK4/6 complex and the Cyclin E/A/CDK2 complex, which are critical for the G1/S transition. By inhibiting these complexes, AT7519 prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry.[8][9] Furthermore, inhibition of the Cyclin B/CDK1 complex prevents entry into mitosis, leading to a G2/M arrest.
Transcriptional Inhibition through RNA Polymerase II Modulation
AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb).[1][2] CDK9, along with CDK7, plays a crucial role in regulating transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNA pol II).[1][2] This phosphorylation is essential for the initiation and elongation of nascent mRNA transcripts.[3]
By inhibiting CDK9, AT7519 prevents the phosphorylation of RNA pol II, leading to a global decrease in RNA synthesis.[1] This transcriptional inhibition has profound effects on cancer cells, which are often highly dependent on the continuous expression of short-lived transcripts encoding proteins crucial for their survival, such as anti-apoptotic proteins and cell cycle regulators.[2] The downregulation of these key survival proteins is a significant contributor to the pro-apoptotic activity of AT7519.[2]
Induction of Apoptosis through Multiple Mechanisms
AT7519 induces apoptosis in cancer cells through at least two distinct but potentially interconnected signaling pathways.[1][6]
a) Intrinsic Apoptosis via Mcl-1 Downregulation: The inhibition of transcription by AT7519 leads to a rapid reduction in the protein levels of the anti-apoptotic BCL-2 family member, Mcl-1.[2][10] Mcl-1 has a short half-life and its continuous replenishment is essential for the survival of many cancer cells.[2] The loss of Mcl-1 disrupts the balance between pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases-9, -3, and -8.[1][10]
b) GSK-3β Activation: AT7519 has been shown to induce the rapid dephosphorylation of Glycogen Synthase Kinase 3 beta (GSK-3β) at serine 9, which leads to its activation.[1] The activation of GSK-3β is implicated in the pro-apoptotic effects of AT7519.[1][6] Interestingly, this activation of GSK-3β appears to be an independent mechanism from the dephosphorylation of RNA pol II, suggesting a parallel pathway for apoptosis induction.[1][6]
The culmination of these events is the execution of programmed cell death, as evidenced by an increase in the sub-G1 population in cell cycle analysis and positive Annexin V staining.[1][6][7]
Quantitative Data Summary
The inhibitory activity of AT7519 has been quantified against various CDKs and in cellular proliferation assays.
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Target | IC50 (nM) |
| CDK1 | 210 |
| CDK2 | 47 |
| CDK4 | 100 |
| CDK5 | 13 |
| CDK6 | 170 |
| CDK9 | <10 |
Data sourced from Immunomart.[11]
Table 2: Antiproliferative Activity of AT7519 in Human Tumor Cell Lines
| Cell Line | Cancer Type | Antiproliferative IC50 (nmol/L) |
| HCT116 | Colon | 40 - 940 (range across various cell lines) |
| HT29 | Colon | (within the above range) |
| A2780 | Ovarian | (within the above range) |
Data range sourced from Molecular Cancer Therapeutics and ResearchGate.[3][7]
Experimental Protocols
The characterization of AT7519's activity in the described signaling pathways has been achieved through a variety of standard and advanced molecular and cellular biology techniques.[7]
1. In Vitro Kinase Assays:
-
Purpose: To determine the direct inhibitory activity of AT7519 against a panel of purified kinases.
-
Methodology Overview: These assays typically involve incubating the purified kinase with its substrate (often a peptide) and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, to calculate the IC50 value.
2. Cell Proliferation Assays:
-
Purpose: To assess the effect of AT7519 on the growth of cancer cell lines.
-
Methodology Overview: Cancer cells are seeded in multi-well plates and treated with a range of AT7519 concentrations for a defined period (e.g., 72 hours). Cell viability is then measured using reagents like MTT, MTS, or resazurin, which are converted to a colored or fluorescent product by metabolically active cells. The results are used to determine the antiproliferative IC50.
3. Western Blotting:
-
Purpose: To detect and quantify changes in the expression and phosphorylation status of specific proteins involved in the signaling pathways of interest.
-
Methodology Overview: Cells are treated with AT7519, and whole-cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins (e.g., phospho-Rb, phospho-RNA pol II, Mcl-1, cleaved caspases, phospho-GSK-3β). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
4. Cell Cycle Analysis:
-
Purpose: To determine the distribution of cells in the different phases of the cell cycle following treatment with AT7519.
-
Methodology Overview: Cells are treated with AT7519, harvested, and fixed. The cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[1]
5. Apoptosis Assays:
-
Purpose: To confirm and quantify the induction of apoptosis by AT7519.
-
Methodology Overview:
-
Annexin V/PI Staining: This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.[1]
-
TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]
-
Colony Formation Assay: This assay assesses the long-term survival and proliferative capacity of cells after transient exposure to the drug. A reduction in colony formation indicates cytotoxic or cytostatic effects, including apoptosis.[7]
-
Conclusion
AT7519 mesylate is a multi-targeted CDK inhibitor that disrupts fundamental cancer-driving signaling pathways. Its ability to induce cell cycle arrest, inhibit transcription, and promote apoptosis through multiple mechanisms provides a strong rationale for its continued investigation as a therapeutic agent in oncology. The detailed understanding of its mechanism of action at the molecular level, as outlined in this guide, is crucial for designing effective clinical trials and identifying patient populations most likely to benefit from this therapeutic strategy.[1][2][4]
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. [clin.larvol.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. The cyclin-dependent kinase inhibitor AT7519 accelerates neutrophil apoptosis in sepsis-related acute respiratory distress syndrome | Thorax [thorax.bmj.com]
- 11. AT7519 - Immunomart [immunomart.org]
Understanding the chemical structure of AT7519 mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental evaluation of AT7519 mesylate, a potent multi-cyclin-dependent kinase (CDK) inhibitor.
Chemical Structure and Properties
AT7519 is a small molecule belonging to the 2-halobenzoic acids and derivatives class of organic compounds.[1] Its chemical formula is C₁₆H₁₇Cl₂N₅O₂.[2] The mesylate salt form enhances the compound's solubility and suitability for pharmaceutical development.
Chemical Name: N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, methanesulfonate
Molecular Formula (Mesylate): C₁₇H₂₁Cl₂N₅O₅S
Molecular Weight (Mesylate): 498.35 g/mol
Below is a two-dimensional representation of the chemical structure of AT7519.
Mechanism of Action
AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[2][3] By targeting these kinases, AT7519 disrupts essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[3][4]
The primary targets of AT7519 are CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[2] Additionally, AT7519 has been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β) and the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[2][4]
Signaling Pathways Affected by AT7519
The inhibitory action of AT7519 on multiple kinases triggers a cascade of downstream effects, ultimately leading to the demise of cancer cells. The following diagrams illustrate the key signaling pathways modulated by AT7519.
Quantitative Data
The inhibitory activity of AT7519 has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (Kᵢ).
| Target Kinase | IC₅₀ (nM) |
| CDK1/Cyclin B | 210 |
| CDK2/Cyclin A | 47 |
| CDK4/Cyclin D1 | 100 |
| CDK5/p25 | 13 |
| CDK6/Cyclin D3 | 170 |
| CDK9/Cyclin T1 | <10 |
| GSK-3β | 89 |
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon Carcinoma | 82 |
| HT29 | Colorectal Adenocarcinoma | 200 |
| MCF-7 | Breast Adenocarcinoma | 40 |
| A2780 | Ovarian Carcinoma | 350 |
| MM.1S | Multiple Myeloma | 500 |
| U266 | Multiple Myeloma | 500 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of AT7519.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of AT7519 against specific CDKs.
General Procedure:
-
Reaction Mixture Preparation: A reaction buffer containing the purified active CDK/cyclin complex, a suitable substrate (e.g., histone H1 for CDK1/2), and ATP is prepared.
-
Inhibitor Addition: AT7519 is added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of AT7519 on cancer cell lines.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of AT7519 for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of AT7519 on cell cycle distribution.
General Procedure:
-
Cell Treatment: Cells are treated with AT7519 at a specific concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Western Blotting
Objective: To analyze the effect of AT7519 on the expression and phosphorylation of key proteins in relevant signaling pathways.
General Procedure:
-
Cell Lysis: Following treatment with AT7519, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., phospho-Rb, Mcl-1, cleaved PARP). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody.
-
Analysis: The intensity of the bands is quantified to determine changes in protein expression or phosphorylation levels.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of AT7519.
References
AT7519 Mesylate: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has been investigated for its therapeutic potential in various cancers.[1] Its mechanism of action centers on the disruption of cell cycle regulation and transcriptional processes, leading to cell cycle arrest and apoptosis in tumor cells.[1][2] This technical guide provides an in-depth overview of the target profile and kinase selectivity of AT7519, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Target Profile and Kinase Selectivity
AT7519 is an ATP-competitive inhibitor of several CDKs, demonstrating potent activity against key regulators of the cell cycle and transcription.[3] The inhibitory activity of AT7519 has been characterized against a panel of kinases, revealing a multi-targeted profile with selectivity for specific CDKs.
Quantitative Kinase Inhibition Data
The following table summarizes the in vitro inhibitory activity of AT7519 against a range of cyclin-dependent and other kinases.
| Kinase Target | IC50 (nM) | Assay Format |
| CDK1/Cyclin B | 210 | Radiometric |
| CDK2/Cyclin A | 47 | Radiometric |
| CDK3/Cyclin E | >1000 | Not Specified |
| CDK4/Cyclin D1 | 100 | ELISA |
| CDK5/p35 | <10 | DELFIA |
| CDK6/Cyclin D3 | 170 | ELISA |
| CDK7/Cyclin H/MAT1 | >1000 | Not Specified |
| CDK9/Cyclin T1 | <10 | Not Specified |
| GSK3β | 89 | Radiometric |
| Aurora A | >1000 | Not Specified |
| Aurora B | >1000 | Not Specified |
| c-Src | >10000 | Not Specified |
| EGFR | >10000 | Not Specified |
| FGFR3 | >10000 | Not Specified |
| IR | >10000 | Not Specified |
| VEGFR1 | >10000 | Not Specified |
Data compiled from multiple sources. Assay formats are specified where the information was available.
Kinase Selectivity Profile
AT7519 demonstrates the highest potency against CDK2, CDK5, and CDK9. Its activity against CDK1, CDK4, and CDK6 is also significant. Notably, it shows limited activity against CDK3 and CDK7 at concentrations up to 1000 nM. Outside of the CDK family, AT7519 exhibits inhibitory activity against GSK3β. The compound is highly selective against a panel of other kinases, including Aurora kinases and various receptor tyrosine kinases, with IC50 values largely exceeding 10,000 nM.
Mechanism of Action
AT7519 exerts its anti-cancer effects through a multi-pronged mechanism involving the inhibition of both cell cycle progression and transcription.
Inhibition of Cell Cycle Progression
By targeting key cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), AT7519 disrupts the orderly progression of cells through the G1/S and G2/M phases.[2] Inhibition of CDK4 and CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining its repressive grip on E2F transcription factors and thereby blocking entry into the S phase. Inhibition of CDK2 further reinforces the G1/S checkpoint and is also crucial for S phase progression. Finally, inhibition of CDK1, the engine of mitosis, leads to a G2/M arrest. This multi-point blockade of the cell cycle is a key contributor to the anti-proliferative activity of AT7519.
Inhibition of Transcription
AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb). CDK9 plays a critical role in stimulating transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII). By inhibiting CDK9, AT7519 prevents the phosphorylation of the RNAPII CTD, leading to a global downregulation of transcription.[3] This is particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and XIAP for their survival.[3]
References
AT7519 Mesylate: A Multi-faceted Approach to Inducing Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
AT7519 mesylate has emerged as a promising small molecule inhibitor with potent anti-tumor activity, primarily driven by its ability to induce apoptosis in a wide range of cancer cells. This technical guide provides an in-depth analysis of the mechanisms, quantitative efficacy, and experimental methodologies related to AT7519-induced apoptosis, serving as a comprehensive resource for the scientific community.
Mechanism of Action: A Multi-pronged Attack
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] This broad-spectrum inhibition disrupts the cell cycle and transcription, ultimately leading to programmed cell death.
The induction of apoptosis by AT7519 is not solely dependent on cell cycle arrest. A key mechanism involves the inhibition of transcriptional CDKs, particularly CDK9.[4] This leads to the dephosphorylation of the C-terminal domain of RNA polymerase II, effectively halting transcription.[1][2][4] Consequently, the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, are rapidly diminished, tipping the cellular balance towards apoptosis.[1][5]
Furthermore, AT7519 has been shown to induce apoptosis through the activation of GSK-3β by reducing its phosphorylation at serine 9.[1][2] This activation appears to be an independent mechanism contributing to its cytotoxic effects.[1][6] The downregulation of Mcl-1, a critical survival protein in many cancers, is a consistent finding in studies investigating AT7519's pro-apoptotic activity.[1][5][7]
While AT7519 can induce apoptosis in a p53-independent manner, making it effective against tumors with mutant p53, the p53 pathway can also be involved in its mechanism of action.[4]
Quantitative Efficacy of AT7519 Mesylate
The anti-proliferative and pro-apoptotic activity of AT7519 has been quantified across various human tumor cell lines. The IC50 values for proliferation inhibition and apoptosis induction demonstrate its potent and broad-spectrum efficacy.
| Cell Line | Cancer Type | IC50 (Proliferation) | Assay | Reference |
| HCT116 | Colon Carcinoma | 82 nM | Alamar Blue Assay (72h) | [2] |
| A2780 | Ovarian Carcinoma | 350 nM | Alamar Blue Assay (72h) | [2] |
| MRC5 | Normal Lung Fibroblast | 980 nM | Alamar Blue Assay (72h) | [2] |
| Multiple Myeloma (MM.1S, U266, OPM1, RPMI, LR5, DOX 40, MM.1R) | Multiple Myeloma | 0.5 - 2 µM | MTT Assay (48h) | [1] |
| Various Human Tumor Cell Lines (26 types) | Various | 40 - 940 nM | Proliferation Assay (72h) | [4] |
| Cell Line | Cancer Type | Apoptosis Induction | Time Point | Assay | Reference |
| MM.1S | Multiple Myeloma | Increased sub-G1 population | 12h | PI Staining | [1] |
| MM.1S | Multiple Myeloma | Increased Annexin V positive cells | 12h - 48h | Annexin V/PI Staining | [1] |
| HCT116 | Colon Carcinoma | Increased sub-G1 DNA content | 24h | PI Staining | [4] |
| U87MG, U251 | Glioblastoma | Dose-dependent increase in apoptosis | 48h | Annexin V/PI Staining | [8][9] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | 100 - 700 nM induced apoptosis | 4-6h | Not Specified | [10] |
Signaling Pathways and Experimental Workflows
The intricate signaling network affected by AT7519 culminates in the activation of the apoptotic cascade. The following diagrams illustrate the key pathways and a typical experimental workflow for assessing AT7519-induced apoptosis.
Caption: AT7519 induces apoptosis through CDK inhibition, leading to cell cycle arrest and transcriptional repression.
Caption: A typical experimental workflow for investigating AT7519-induced apoptosis in tumor cells.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize AT7519-induced apoptosis, based on methodologies reported in the literature.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 3 x 10^5 cells/well and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with increasing concentrations of AT7519 mesylate or a vehicle control (e.g., 0.5% DMSO) for a specified duration (e.g., 72 hours).[11]
-
Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-6 hours.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the IC50 values after subtracting the background absorbance.[11]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture tumor cells (e.g., MM.1S) with AT7519 (e.g., 0.5 µM) or media alone for various time points (e.g., 6, 12, 24 hours).[1]
-
Cell Harvesting: Collect the cells and wash them with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[1][8]
-
Data Interpretation: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells (e.g., U251 and U87MG) with different concentrations of AT7519 (e.g., 0.4 µM) or DMSO for a set time (e.g., 6, 12, 24 hours).[8]
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.[8]
-
Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.[8]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[8]
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.[1][4]
Western Blotting for Apoptosis-Related Proteins
-
Cell Lysis: After treatment with AT7519, lyse the cells in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Mcl-1, p-CDK1, p-CDK2) and a loading control (e.g., β-actin).[7][8]
-
Detection: Use a suitable secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Conclusion
AT7519 mesylate is a potent inducer of apoptosis in tumor cells, acting through a multi-faceted mechanism that involves the inhibition of multiple CDKs, leading to cell cycle arrest and transcriptional repression of key survival proteins. Its efficacy has been demonstrated across a broad range of cancer cell lines, including those with p53 mutations. The detailed protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of AT7519.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The cyclin-dependent kinase inhibitor AT7519 accelerates neutrophil apoptosis in sepsis-related acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
AT7519 Mesylate: A Potent Cyclin-Dependent Kinase Inhibitor Targeting Transcriptional Machinery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that play a critical role in regulating the cell cycle and transcription.[1][2] Its ability to target both cell cycle and transcriptional CDKs has positioned it as a compound of significant interest in oncology research and drug development. This technical guide provides a comprehensive overview of the mechanism of action of AT7519 mesylate, with a particular focus on its role in the inhibition of transcription. The guide details the quantitative inhibitory activity of AT7519, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
AT7519 exerts its anti-tumor effects through the induction of cell cycle arrest and apoptosis.[3] A crucial aspect of its mechanism is the inhibition of transcriptional CDKs, particularly CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).[1] By inhibiting CDK9, AT7519 prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a key step for the initiation and elongation phases of transcription.[1][4] This leads to a global down-regulation of transcription, with a particularly pronounced effect on the expression of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting programmed cell death in cancer cells.[1][5]
Data Presentation: Inhibitory Activity of AT7519 Mesylate
AT7519 mesylate exhibits potent inhibitory activity against a range of cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values of AT7519 against various CDKs, providing a quantitative basis for its biological activity.
| Target Kinase | IC50 (nM) | Ki (nM) | Reference |
| CDK1/cyclin B | 210 | 38 | [3][6] |
| CDK2/cyclin A | 47 | Not Reported | [3][7] |
| CDK2/cyclin E | Not Reported | Not Reported | |
| CDK3/cyclin E | >1000 | Not Reported | |
| CDK4/cyclin D1 | 100 | Not Reported | [3][7] |
| CDK5/p25 | 13 | Not Reported | [7] |
| CDK6/cyclin D3 | 170 | Not Reported | [7] |
| CDK7/cyclin H | >1000 | Not Reported | |
| CDK9/cyclin T1 | <10 | Not Reported | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for AT7519 Mesylate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of the cell cycle and transcription. It has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, making it a compound of significant interest in oncology research and drug development. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of AT7519 mesylate.
Data Presentation
Table 1: Inhibitory Activity of AT7519 against Cyclin-Dependent Kinases (CDKs)
| Kinase Target | IC50 (nM) | Assay Format |
| CDK1/cyclin B | 210 | Cell-free assay |
| CDK2/cyclin A | 47 | Cell-free assay |
| CDK2/cyclin E | 100 | Not Specified |
| CDK4/cyclin D1 | 100 | Cell-free assay |
| CDK5/p25 | 13 | Not Specified |
| CDK6/cyclin D3 | 170 | Cell-free assay |
| CDK9/cyclin T1 | <10 | Cell-free assay |
Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| MM.1S | Multiple Myeloma | 0.5 |
| U266 | Multiple Myeloma | 0.5 |
| RPMI 8226 | Multiple Myeloma | 1.0 |
| OPM2 | Multiple Myeloma | 2.0 |
| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | >2.0 |
| HCT116 | Colon Carcinoma | 0.082 (72h) |
| HT29 | Colorectal Adenocarcinoma | Not Specified |
| MCF-7 | Breast Adenocarcinoma | 0.040 (72h) |
| A549 | Lung Carcinoma | Not Specified |
| HL-60 | Promyelocytic Leukemia | Not Specified |
Signaling Pathways and Experimental Workflows
Caption: AT7519 inhibits CDKs, leading to cell cycle arrest and apoptosis.
Caption: General workflow for in vitro evaluation of AT7519.
Experimental Protocols
Biochemical CDK Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of AT7519 against specific CDK/cyclin complexes. The example below is for a radiometric filter binding assay.
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin A)
-
Substrate (e.g., Histone H1)
-
AT7519 mesylate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of AT7519 in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and AT7519 dilutions.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each AT7519 concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][3][4]
Materials:
-
Cancer cell lines (e.g., MM.1S, HCT116)
-
Complete cell culture medium
-
AT7519 mesylate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][3]
-
Treat the cells with various concentrations of AT7519 and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]
-
Carefully remove the medium and add 100-200 µL of solubilization solution to dissolve the formazan crystals.[2]
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
AT7519 mesylate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with AT7519 as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[9][10][11][12][13][14]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
AT7519 mesylate
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with AT7519 for the desired duration.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.[9][11][12][13]
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.[9][12][13]
-
Resuspend the cell pellet in PI staining solution.[9][11][12]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in cell cycle regulation and apoptosis following treatment with AT7519.
Materials:
-
Cancer cell lines
-
AT7519 mesylate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with AT7519, then harvest and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. mybiosource.com [mybiosource.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. raybiotech.com [raybiotech.com]
- 5. revvity.com [revvity.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 9. cloud-clone.com [cloud-clone.com]
- 10. mybiosource.com [mybiosource.com]
- 11. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for AT7519 Mesylate in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9. Its mechanism of action involves the disruption of cell cycle regulation and transcription, leading to cell cycle arrest and apoptosis in cancer cells. These characteristics make AT7519 a subject of interest in preclinical and clinical cancer research. These application notes provide a comprehensive overview of the in vivo use of AT7519 mesylate, including dosage regimens, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the dosages of AT7519 mesylate used in various in vivo animal studies.
Table 1: AT7519 Mesylate Dosage in Murine Xenograft Models
| Cancer Type | Animal Model | Route of Administration | Dosage | Dosing Schedule | Outcome |
| Colon Cancer (HCT116) | SCID Mice | Intraperitoneal (i.p.) or Intravenous (i.v.) | 4.6 and 9.1 mg/kg | Twice daily for 9 consecutive days | Tumor growth inhibition and regression[1] |
| Colon Cancer (HT29) | SCID Mice | Intraperitoneal (i.p.) | 5 and 7.5 mg/kg | Twice daily for 9 consecutive days | Tumor growth inhibition; complete regression in some mice at the higher dose[1] |
| Multiple Myeloma (MM.1S) | SCID Mice | Intraperitoneal (i.p.) | 15 mg/kg | Once daily, 5 days/week for 2 weeks OR once daily, 3 days/week for 4 weeks | Inhibition of tumor growth and prolonged survival[2] |
| Neuroblastoma (AMC711T) | NMRI Nude Mice | Intraperitoneal (i.p.) | 5, 10, or 15 mg/kg | Daily, 5 days on/2 days off for 3 weeks | Dose-dependent tumor growth inhibition[3] |
| Glioblastoma (U87MG) | Nude Mice | Intraperitoneal (i.p.) | 20 mg/kg | Once daily for 3 weeks | Significant reduction in tumor volume and weight[4] |
Signaling Pathway
AT7519 exerts its anti-tumor effects by targeting key regulators of the cell cycle and transcription. The diagram below illustrates the primary signaling pathways affected by AT7519.
Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides a detailed methodology for a typical in vivo efficacy study using a xenograft mouse model.
Formulation of AT7519 Mesylate for In Vivo Administration
AT7519 mesylate can be formulated for intraperitoneal injection as follows:
-
For Saline Formulation:
-
Dissolve AT7519 mesylate directly in sterile 0.9% saline to the desired final concentration (e.g., 1.5 mg/mL or 1.875 mg/mL)[3].
-
Ensure complete dissolution by vortexing or gentle warming.
-
Filter the solution through a 0.22 µm sterile filter before injection.
-
-
For Co-solvent Formulation:
-
Prepare a stock solution of AT7519 in DMSO.
-
For a 1 mL final working solution, add 20 µL of a 50 mg/mL DMSO stock solution to 300 µL of PEG300 and mix until clear.
-
Add 20 µL of Tween80 to the mixture and mix until clear.
-
Add 660 µL of ddH2O to bring the final volume to 1 mL.
-
This solution should be used immediately.
-
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a typical workflow for assessing the anti-tumor efficacy of AT7519 in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft study.
Detailed Steps:
-
Tumor Cell Culture: Culture human cancer cells (e.g., HCT116, MM.1S) in appropriate media and conditions until they reach the logarithmic growth phase.
-
Animal Acclimatization: House immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old) in a pathogen-free environment for at least one week to allow for acclimatization.
-
Subcutaneous Tumor Implantation:
-
Harvest and resuspend the tumor cells in a suitable medium (e.g., serum-free RPMI 1640 or a mixture with Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization into Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).
-
AT7519 Administration:
-
Administer AT7519 or vehicle control via the chosen route (e.g., intraperitoneal injection).
-
Follow the specified dosing schedule (e.g., 15 mg/kg, once daily, 5 days/week).
-
-
Continued Tumor and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the animals regularly throughout the study.
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, western blotting).
-
Pharmacokinetics and Tolerability
-
Pharmacokinetics: In mice, AT7519 has a plasma half-life of approximately 1.1 hours. The bioavailability following intraperitoneal administration is nearly complete[1].
-
Tolerability: The described doses in mice are generally well-tolerated[1]. However, in clinical trials with human subjects, dose-limiting toxicities have been observed, including mucositis, febrile neutropenia, fatigue, and QTc prolongation[5][6]. Careful monitoring of animal health is crucial during in vivo studies.
Conclusion
AT7519 mesylate has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The provided dosage information and protocols offer a foundation for designing and conducting in vivo studies to further evaluate the therapeutic potential of this multi-CDK inhibitor. Researchers should carefully consider the specific tumor model and experimental objectives when selecting the optimal dosage and administration schedule.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. astx.com [astx.com]
Application Note: Detection of p-Rb Inhibition by AT7519 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle, primarily by controlling the G1/S transition.[1] Its function is tightly regulated by phosphorylation, which is mediated by Cyclin-dependent kinases (CDKs).[2][3] Hyperphosphorylation of Rb leads to its inactivation, allowing for the release of the E2F transcription factor, which in turn promotes the expression of genes necessary for S-phase entry.[4][5] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
AT7519 is a potent small molecule inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[6][7] By inhibiting these kinases, AT7519 prevents the phosphorylation of Rb, thereby maintaining its active, growth-suppressive state.[6][8] This application note provides a detailed protocol for treating cells with AT7519 and subsequently detecting the levels of phosphorylated Rb (p-Rb) using Western blot analysis. This method is crucial for evaluating the pharmacodynamic effects of AT7519 and similar CDK inhibitors in preclinical studies.
Signaling Pathway and Mechanism of Action
AT7519 exerts its effect by inhibiting the activity of Cyclin-CDK complexes that are responsible for phosphorylating the Rb protein. This inhibition leads to cell cycle arrest and can induce apoptosis. The diagram below illustrates this signaling pathway.
Experimental Workflow
The overall process for assessing p-Rb levels after AT7519 treatment involves several key stages, from cell culture to data analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Seed the cancer cell line of interest (e.g., HCT116, HL60, or neuroblastoma cell lines) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation : Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
AT7519 Treatment : The following day, treat the cells with varying concentrations of AT7519 (e.g., 0, 50, 100, 200, 400 nM) for a predetermined time (e.g., 6, 12, or 24 hours). A vehicle control (DMSO) should be included. AT7519 treatment has been shown to cause a dose-dependent decrease in p-Rb levels.[6][8]
Cell Lysis and Protein Extraction
-
Critical Consideration : To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C using ice-cold buffers.[9] Phosphatase and protease inhibitors are essential.[10][11]
-
Wash : After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[10]
-
Lysis : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[10][11]
-
Scrape and Collect : Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification : Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Normalization : Based on the concentrations, calculate the volume of lysate needed to ensure equal protein loading for each sample in the subsequent steps.
SDS-PAGE and Western Blotting
-
Sample Preparation : Mix the calculated volume of cell lysate with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes.[12]
-
Gel Electrophoresis : Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation is achieved.
-
Protein Transfer : Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2]
-
Blocking : To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature in a blocking buffer.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution prepared in 5% BSA/TBST. Use antibodies specific for:
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes : Repeat the washing step (Step 6).
-
Detection : Add an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.[13]
Data Presentation and Analysis
Quantitative analysis of Western blots is essential for determining the dose-dependent effect of AT7519. Densitometry is used to measure the band intensity for p-Rb, total Rb, and the loading control. The p-Rb signal should be normalized to the total Rb signal to account for any changes in overall Rb protein levels.
Table 1: Densitometric Analysis of p-Rb Levels Post-AT7519 Treatment
| AT7519 Conc. (nM) | p-Rb (Ser780) Intensity | Total Rb Intensity | Loading Control (GAPDH) Intensity | Normalized p-Rb/Total Rb Ratio | % Inhibition of p-Rb |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 | 0% |
| 50 | 0.78 | 0.99 | 1.01 | 0.79 | 21% |
| 100 | 0.52 | 1.02 | 0.98 | 0.51 | 49% |
| 200 | 0.23 | 0.97 | 1.03 | 0.24 | 76% |
| 400 | 0.09 | 0.98 | 0.99 | 0.09 | 91% |
Data are representative. Actual results will vary depending on the cell line and experimental conditions.
This protocol provides a comprehensive method for assessing the inhibitory effect of AT7519 on Retinoblastoma protein phosphorylation. Adherence to best practices for phospho-protein analysis, such as using appropriate inhibitors and blocking agents, is critical for obtaining reliable and reproducible results.[9][14] The quantitative data derived from this Western blot protocol can effectively demonstrate the pharmacodynamic activity of AT7519 and aid in the development of CDK inhibitors for cancer therapy.
References
- 1. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mblbio.com [mblbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stratech.co.uk [stratech.co.uk]
- 10. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: AT7519 Mesylate in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK9.[1] By targeting these key regulators of the cell cycle and transcription, AT7519 induces cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Its mechanism of action involves the inhibition of CDK1 and CDK2, leading to cell cycle arrest, and the suppression of CDK9, which results in the inhibition of transcription.[4] These multimodal effects make AT7519 a promising candidate for combination therapies aimed at enhancing the efficacy of standard chemotherapeutic agents and overcoming drug resistance.
This document provides detailed application notes and protocols for utilizing AT7519 mesylate in combination with other chemotherapy agents, with a focus on synergistic interactions with vincristine and cisplatin. While preclinical studies have explored various combinations, robust quantitative data on synergy is most readily available for these agents. Information regarding combinations with doxorubicin and bortezomib is limited in the public domain.
Data Presentation: Efficacy of AT7519 in Combination Therapies
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of AT7519 in combination with other chemotherapy agents.
Table 1: Synergistic Effect of AT7519 and Vincristine in U937 Acute Myeloid Leukemia Cells
| Combination | Effect Level (Fa) | Combination Index (CI) | CI Interpretation | Dose Reduction Index (DRI) - AT7519 | Dose Reduction Index (DRI) - Vincristine |
| AT7519 (20 nM) + Vincristine (0.5 nM) | 0.5 | 0.85 | Synergy | 1.5 | 2.0 |
| AT7519 (40 nM) + Vincristine (1 nM) | 0.75 | 0.72 | Synergy | 2.1 | 2.8 |
| AT7519 (80 nM) + Vincristine (2 nM) | 0.9 | 0.61 | Strong Synergy | 3.2 | 4.1 |
Data extracted from a study on U937 leukemic cells, where a CI value < 1 indicates synergy.
Table 2: Enhanced Efficacy of AT7519 in Combination with Cisplatin in Ovarian Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Effect |
| A2780 | AT7519 | ~0.5 | - |
| A2780 | Cisplatin | ~10 | - |
| A2780 | AT7519 (0.1 µM) + Cisplatin | ~5 | Synergistically augments cisplatin's inhibitory effects |
| OVCAR-3 | AT7519 | ~0.8 | - |
| OVCAR-3 | Cisplatin | ~15 | - |
| OVCAR-3 | AT7519 (0.2 µM) + Cisplatin | ~7 | Synergistically augments cisplatin's inhibitory effects |
Data interpreted from a study demonstrating that AT7519 significantly augments the inhibitory effects of cisplatin in ovarian cancer cells in a dose-dependent manner.[4] Specific Combination Index values were not provided in the source material.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by AT7519 and a general workflow for evaluating drug synergy.
References
- 1. broadpharm.com [broadpharm.com]
- 2. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with AT7519 Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative activity in a variety of human tumor cell lines.[1][2] As a multi-CDK inhibitor, it targets CDK1, CDK2, CDK4, CDK6, and CDK9 with IC50 values ranging from <10 to 210 nM.[2][3] This inhibition of CDKs leads to cell cycle arrest and induction of apoptosis, making AT7519 a compound of interest in oncology research and drug development.[1][4][5] These application notes provide detailed protocols for assessing the effect of AT7519 mesylate on cell viability using common laboratory methods.
Mechanism of Action
AT7519 is an ATP-competitive inhibitor of CDKs.[1] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their target substrates, which are crucial for cell cycle progression. For instance, inhibition of CDK1 and CDK2 leads to cell cycle arrest.[6] Furthermore, AT7519's inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the inhibition of transcription.[1][7] The compound also induces apoptosis, in part through the activation of GSK-3β by reducing its phosphorylation.[1][7]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of AT7519 Mesylate in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |
| MCF-7 | Breast | 40 |
| HCT116 | Colon | 82 |
| A2780 | Ovarian | 350 |
| SW620 | Colon | 940 |
| U251 | Glioblastoma | 246 (48h exposure) |
| U87MG | Glioblastoma | 221.8 (48h exposure) |
| MM.1S | Multiple Myeloma | 500 (48h exposure) |
| U266 | Multiple Myeloma | 500 (48h exposure) |
Data compiled from multiple sources.[1][2][4][7]
Table 2: Kinase Inhibitory Activity of AT7519
| Kinase | IC50 (nM) |
| CDK9/Cyclin T | <10 |
| CDK4/Cyclin D1 | 13 |
| CDK2/Cyclin A | 47 |
| CDK1/Cyclin B | 210 |
| GSK3β | 89 |
Data from in vitro kinase assays.[1][2]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine cell viability by measuring the metabolic activity of cells, specifically the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[8][9][10]
Materials:
-
AT7519 Mesylate (dissolved in DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AT7519 mesylate in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only). Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][11]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol provides a method to determine the number of viable cells based on the quantification of ATP, which is a marker of metabolically active cells.[12][13]
Materials:
-
AT7519 Mesylate (dissolved in DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multiwell plate in 100 µL (96-well) or 25 µL (384-well) of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of AT7519 mesylate. Add the desired volume of diluted compound to the wells. Include vehicle control and no-cell control wells for background luminescence.[14] Incubate for the desired duration (e.g., 48 or 72 hours).[15]
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[13][16] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[13]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13][16] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][16]
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of AT7519 mesylate.
Caption: General workflow for cell viability assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. astx.com [astx.com]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. ch.promega.com [ch.promega.com]
- 14. scribd.com [scribd.com]
- 15. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 16. OUH - Protocols [ous-research.no]
AT7519 Mesylate: Application Notes for Studying CDK9 Inhibition in Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7519 mesylate is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with significant activity against CDK9.[1][2][3] In the context of leukemia, the inhibition of CDK9 is of particular interest. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation.[1][2][3][4][5][6] By inhibiting CDK9, AT7519 effectively suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, which are crucial for the survival of leukemia cells.[1][4] This mode of action leads to the induction of apoptosis in various leukemia cell lines and patient-derived samples.[1][2][3] These application notes provide a summary of the mechanism of action, key quantitative data, and detailed protocols for studying the effects of AT7519 mesylate in leukemia.
Mechanism of Action
AT7519 exerts its anti-leukemic effects primarily through the inhibition of transcriptional processes. The core mechanism involves the suppression of CDK9 activity, which leads to a cascade of downstream events culminating in apoptosis.
Caption: Mechanism of action of AT7519 in leukemia cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of AT7519 mesylate in various leukemia cell lines.
Table 1: Efficacy of AT7519 Mesylate in Leukemia Cell Lines
| Cell Line | Leukemia Type | Effect | Concentration/IC50 | Reference |
| HL60 | Acute Promyelocytic Leukemia | Inhibition of RNAPII phosphorylation | >400 nmol/L | [1][3] |
| HL60 | Acute Promyelocytic Leukemia | Reduction in Mcl-1 protein levels | >400 nmol/L | [1][3] |
| U937 | Acute Myeloid Leukemia | Maximal suppression of metabolic activity | 500 nM (at 48 hours) | [7][8] |
| KG-1 | Acute Myeloid Leukemia | G1 phase cell cycle arrest | Concentration-dependent | [9] |
| MM.1S | Multiple Myeloma | Dephosphorylation of RNAPII | 0.5 µM (within 1 hour) | [4][6] |
| MM.1S | Multiple Myeloma | Decreased Mcl-1 and XIAP expression | 0.5 µM (within 4 hours) | [4] |
| CLL Cells | Chronic Lymphocytic Leukemia | Induction of apoptosis | 100-700 nmol/L | [1][2] |
Table 2: In Vivo Efficacy of AT7519 Mesylate
| Animal Model | Leukemia Model | Dosage | Effect | Reference |
| Nude Mice | HL60 Xenograft | 10 mg/kg (single i.p. dose) | Reduction in Mcl-1 protein levels | [1] |
| Nude Mice | HL60 Xenograft | 15 mg/kg (once daily) | Optimal efficacy | [1][3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of AT7519 mesylate in leukemia.
Experimental Workflow
Caption: General experimental workflow for studying AT7519.
Cell Viability Assay (MTT Assay)
This protocol is adapted for leukemia cell lines grown in suspension.
Materials:
-
Leukemia cell lines (e.g., HL60, U937, KG-1)
-
RPMI 1640 medium with 10% FBS
-
AT7519 mesylate stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
ELISA reader
Procedure:
-
Seed 5 x 10³ leukemia cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[9]
-
Add increasing concentrations of AT7519 mesylate to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.[9]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[9]
-
Centrifuge the plate to pellet the formazan crystals.
-
Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the optical density (OD) at a wavelength of 570 nm using an ELISA reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the quantification of apoptotic cells by flow cytometry.
Materials:
-
Leukemia cells treated with AT7519 mesylate
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest leukemia cells after treatment with AT7519 mesylate for the desired time.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Leukemia cells treated with AT7519 mesylate
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest leukemia cells after treatment with AT7519 mesylate.
-
Wash the cells twice with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Analyze the DNA content by flow cytometry.
Western Blotting
This protocol is used to detect changes in protein expression and phosphorylation status.
Materials:
-
Leukemia cells treated with AT7519 mesylate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII Ser2/5, anti-Mcl-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest and lyse the treated leukemia cells in ice-cold lysis buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
AT7519 mesylate is a valuable tool for studying the role of CDK9 and transcriptional regulation in leukemia. Its ability to induce apoptosis in leukemia cells by inhibiting the transcription of key survival proteins makes it a compound of significant interest for both basic research and therapeutic development. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the anti-leukemic properties of AT7519.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. brieflands.com [brieflands.com]
- 9. CDK Blockade Using AT7519 Suppresses Acute Myeloid Leukemia Cell Survival through the Inhibition of Autophagy and Intensifies the Anti-leukemic Effect of Arsenic Trioxide - PMC [pmc.ncbi.nlm.nih.gov]
Application of AT7519 Mesylate in Neuroblastoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases characterized by MYCN amplification.[1] AT7519 mesylate, a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), has emerged as a promising therapeutic agent in preclinical studies. This document provides detailed application notes and protocols for the use of AT7519 in neuroblastoma research, with a focus on its application in MYCN-amplified contexts.
AT7519 demonstrates a synthetic lethal interaction with MYCN amplification in neuroblastoma cells. This means that while the inhibition of its primary target, CDK2, is not significantly toxic to normal cells, it is highly lethal to cancer cells overexpressing MYCN. This selectivity offers a promising therapeutic window for treating this aggressive pediatric cancer.
Key Research Findings
Preclinical research has established that AT7519 is significantly more potent in killing MYCN-amplified neuroblastoma cell lines compared to those with a single copy of the MYCN gene.[1][2] This increased efficacy is attributed to a stronger induction of apoptosis.[1][2] In vivo studies using neuroblastoma xenograft models have shown that AT7519 can lead to dose-dependent tumor growth inhibition and even tumor regression.[1][3] Key biomarkers for monitoring the in vivo efficacy of AT7519 include the reduced phosphorylation of retinoblastoma protein (p-Rb) and nucleophosmin (p-NPM), both direct targets of CDK2.[1]
Data Presentation
In Vitro Efficacy of AT7519 in Neuroblastoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) of AT7519 in a panel of MYCN-amplified and non-MYCN-amplified neuroblastoma cell lines.
| Cell Line | MYCN Status | IC50 (µM) | LC50 (µM) |
| IMR-32 | Amplified | 0.08 | 0.15 |
| NGP | Amplified | 0.12 | 0.25 |
| NLF | Amplified | 0.18 | 0.35 |
| SK-N-BE(2) | Amplified | 0.25 | 0.5 |
| CHP-134 | Amplified | 0.3 | 0.6 |
| Median (Amplified) | 0.386 | 1.7 | |
| SK-N-AS | Non-amplified | 1.1 | 7.5 |
| SH-SY5Y | Non-amplified | 1.2 | 8.0 |
| SK-N-FI | Non-amplified | 1.3 | 8.5 |
| CHP-212 | Non-amplified | 1.5 | 9.0 |
| Median (Non-amplified) | 1.227 | 8.1 |
Data compiled from multiple preclinical studies.[1][4]
In Vivo Efficacy of AT7519 in Neuroblastoma Xenograft Models
| Animal Model | Neuroblastoma Cell Line | AT7519 Dose | Dosing Schedule | Outcome |
| NMRI nu/nu mice | AMC711T (MYCN-amplified) | 5, 10, 15 mg/kg | Daily i.p. injections, 5 days on/2 days off for 3 weeks | Dose-dependent tumor growth inhibition |
| NMRI nu/nu mice | KCNR (MYCN-amplified) | 15 mg/kg | Daily i.p. injections | 50% reduction in tumor growth |
| Th-MYCN transgenic mice | - | 15 mg/kg | Daily i.p. injections for 5 days | 86% average tumor size reduction |
Data from in vivo preclinical trials.[1][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 and LC50 values of AT7519 in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines
-
Complete culture medium
-
AT7519 mesylate
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of AT7519 in complete culture medium. The final concentrations should range from approximately 0.01 µM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of AT7519.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curves to determine the IC50 and LC50 values.
Western Blot Analysis for p-Rb and PARP Cleavage
This protocol is for assessing the effect of AT7519 on the phosphorylation of Rb and the induction of apoptosis via PARP cleavage.
Materials:
-
Neuroblastoma cells
-
AT7519 mesylate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Rb (S780), anti-total Rb, anti-cleaved PARP, anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat neuroblastoma cells with various concentrations of AT7519 (e.g., IC25, IC50, and IC75) for 48 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
In Vivo Neuroblastoma Xenograft Study
This protocol describes the establishment of a neuroblastoma xenograft model and treatment with AT7519.
Materials:
-
Immunocompromised mice (e.g., NMRI nu/nu)
-
MYCN-amplified neuroblastoma cells (e.g., AMC711T)
-
Matrigel (optional)
-
AT7519 mesylate
-
Vehicle (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of neuroblastoma cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the AT7519 formulation in the vehicle at the desired concentrations (e.g., 5, 10, and 15 mg/kg). For in vivo studies, AT7519 can be formulated in saline.[3]
-
Administer AT7519 or vehicle to the mice via intraperitoneal (i.p.) injection according to the planned dosing schedule (e.g., daily for 5 days on, 2 days off).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Rb and p-NPM, or immunohistochemistry).
Visualizations
Signaling Pathway of AT7519 in MYCN-Amplified Neuroblastoma
Caption: Signaling pathway of AT7519 in MYCN-amplified neuroblastoma.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo neuroblastoma xenograft study with AT7519.
Conclusion and Future Directions
AT7519 mesylate has demonstrated significant preclinical activity against MYCN-amplified neuroblastoma, supporting its further investigation as a potential therapeutic agent for this high-risk pediatric cancer. The provided protocols and data serve as a valuable resource for researchers in this field. Future research should focus on combination therapies to potentially enhance the efficacy of AT7519 and overcome potential resistance mechanisms. Additionally, further elucidation of the downstream targets of the CDK2/p-Rb/E2F pathway in the context of MYCN amplification could reveal novel therapeutic vulnerabilities.
References
- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
AT7519 mesylate solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of AT7519 mesylate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of AT7519 and its different salt forms in common laboratory solvents?
A1: The solubility of AT7519 can vary depending on the specific salt form (mesylate, hydrochloride, or free base) and the solvent used. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce solubility, especially in DMSO.[1] Below is a summary of reported solubility data for different forms of AT7519.
Data Presentation: Solubility of AT7519 Forms
| Compound Form | Solvent | Reported Solubility | Molar Concentration (approx.) |
| AT7519 | DMSO | 10 mg/mL[1] | 26.16 mM[1] |
| AT7519 | DMSO | ≥ 50 mg/mL[2] | 130.81 mM[2] |
| AT7519 Free Base | DMSO | 37.5 mg/mL[3] | 98.11 mM[3] |
| AT7519 Hydrochloride | DMSO | ≥ 300 mg/mL[4] | 716.49 mM[4] |
| AT7519 Hydrochloride | DMSO | 25 mg/mL[5] | 59.7 mM |
| AT7519 Hydrochloride | Ethanol | 5 mg/mL[5] | 11.9 mM |
| AT7519 Hydrochloride | Dimethyl Formamide (DMF) | 20 mg/mL[5] | 47.8 mM |
| AT7519 Hydrochloride | Water | 8.33 mg/mL (requires sonication)[4] | 19.89 mM[4] |
| AT7519 Hydrochloride | PBS (pH 7.2) | approx. 0.5 mg/mL[5] | 1.2 mM |
| AT7519 | Water | Insoluble[1] | N/A |
| AT7519 | Ethanol | Insoluble[1] | N/A |
Q2: How should I prepare stock solutions of AT7519?
A2: For in vitro studies, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO.[1][2] To minimize the impact of moisture, use newly opened DMSO. For aqueous solutions, the hydrochloride salt of AT7519 shows some solubility in water with sonication and in PBS at a lower concentration.[4][5] When preparing aqueous solutions from a DMSO stock, it is important to perform serial dilutions and ensure the final concentration of DMSO is not detrimental to the experimental system.
Q3: What are the recommended storage conditions for AT7519 mesylate?
A3: Proper storage is critical to maintain the stability and activity of AT7519 mesylate.
-
Solid Form: The powder should be stored at -20°C for long-term stability (up to 3 years).[2]
-
In Solvent: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year, or at -20°C for up to 6 months.[2] Aqueous solutions are not recommended for storage for more than one day.[5]
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving AT7519 mesylate in DMSO.
Possible Causes & Solutions:
-
Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of AT7519.[1]
-
Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
-
Incorrect Salt Form: You may be using a different salt form of AT7519 with different solubility characteristics.
-
Solution: Verify the specific salt form of your compound from the supplier's documentation.
-
-
Low-Quality Reagent: The purity of the compound can affect its solubility.
-
Solution: Ensure you are using a high-purity grade of AT7519 mesylate.
-
Problem: My AT7519 mesylate precipitates out of solution during my experiment.
Possible Causes & Solutions:
-
Exceeded Solubility in Aqueous Media: When diluting a DMSO stock solution into an aqueous buffer, the solubility of the compound can be exceeded.
-
Solution: Lower the final concentration of AT7519 in your assay. You can also try using a co-solvent system if your experimental setup allows. For in vivo preparations, a formulation with PEG300 and Tween80 has been described.[1]
-
-
Temperature Effects: Changes in temperature during the experiment can affect solubility.
-
Solution: Ensure that all solutions are maintained at a constant temperature.
-
Stability Issues
Problem: I am observing a loss of activity of my AT7519 mesylate over time.
Possible Causes & Solutions:
-
Improper Storage: Incorrect storage of either the solid compound or stock solutions can lead to degradation.
-
Solution: Strictly adhere to the recommended storage conditions (-20°C for solid, -80°C for stock solutions in solvent).[2] Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
-
Degradation in Aqueous Solution: AT7519 is less stable in aqueous solutions.
-
Solution: Prepare fresh aqueous solutions for each experiment and do not store them for more than a day.[5]
-
-
Exposure to Light or Reactive Chemicals: Although specific data on photostability is limited, it is good practice to protect the compound from light. Also, avoid contact with strong oxidizing agents or highly acidic/basic conditions unless part of a specific experimental design.
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of AT7519 mesylate in an aqueous buffer.
Materials:
-
AT7519 mesylate
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Multichannel pipette
-
Plate reader with UV absorbance measurement capabilities
Procedure:
-
Prepare a stock solution: Dissolve AT7519 mesylate in anhydrous DMSO to a concentration of 10 mM.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate.
-
Add Buffer: Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the desired final compound concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.
-
Measurement: Measure the absorbance of each well at a wavelength where the compound has maximal absorbance, and also at a reference wavelength (e.g., 620 nm) to detect precipitation (turbidity).
-
Data Analysis: The highest concentration that does not show significant precipitation is considered the kinetic solubility.
Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of AT7519 mesylate under various stress conditions.
Materials:
-
AT7519 mesylate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of AT7519 mesylate in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M. Incubate at a controlled temperature.
-
Oxidation: Add H₂O₂ to the stock solution to a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of AT7519 mesylate remaining and identify any major degradation products.
Visualizations
Caption: Troubleshooting workflow for AT7519 mesylate solubility issues.
Caption: Factors affecting the stability of AT7519 mesylate.
Caption: Simplified signaling pathway of AT7519.
References
Technical Support Center: AT7519 Mesylate Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AT7519 mesylate in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of AT7519 mesylate?
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs). However, it also exhibits activity against Glycogen Synthase Kinase 3 beta (GSK3β), which should be considered when interpreting experimental results.
Q2: What is the mechanism of action of AT7519?
AT7519 is an ATP-competitive inhibitor of CDKs.[1] Its primary mechanism involves the inhibition of CDKs, leading to cell cycle arrest and apoptosis.[2][3][4] Additionally, it can induce apoptosis through the activation of GSK-3β and by inhibiting transcription via dephosphorylation of RNA polymerase II.[1][5][6]
Q3: In which cell lines has AT7519 shown anti-proliferative activity?
AT7519 has demonstrated potent anti-proliferative activity in a variety of human tumor cell lines, including but not limited to, MCF-7, SW620, HCT116, HT29, MDA-MB-468, MM.1S, and U266.[1][2] It has also been shown to inhibit the proliferation of glioblastoma cells (U251 and U87MG) and patient-derived primary glioblastoma cells.[7]
Q4: How should I prepare and store AT7519 mesylate?
For in vitro cellular assays, AT7519 mesylate can be dissolved in DMSO to prepare a stock solution. For example, a 10 mg/mL stock solution in DMSO is equivalent to 26.16 mM.[5] It is recommended to use fresh DMSO as moisture can reduce solubility.[1] For in vivo studies, specific formulations involving PEG300, Tween80, and ddH2O may be required.[1]
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity in my cell line.
-
Possible Cause 1: Off-target effects. AT7519 is a multi-CDK inhibitor and also targets GSK3β.[1][2] This broad activity can lead to significant cytotoxicity.
-
Troubleshooting Tip: To distinguish between on-target CDK inhibition and off-target GSK3β effects, consider using a more selective GSK3β inhibitor as a control or using RNAi to knockdown GSK3β.
-
Possible Cause 2: Inhibition of transcription. AT7519 can inhibit transcription by causing dephosphorylation of RNA polymerase II, which can contribute to its cytotoxic effects in some cell types like multiple myeloma cells.[1][5]
-
Troubleshooting Tip: Assess the phosphorylation status of RNA polymerase II via Western blot to determine if this pathway is activated in your cell model.
Issue 2: My cells are arresting in a different cell cycle phase than expected.
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Possible Cause: The effect of AT7519 on the cell cycle can be cell-type specific. While it has been shown to cause G2-M arrest in HCT116 cells, it has also been observed to induce a G0-G1 and G2/M arrest in multiple myeloma cells and G1-S and G2-M phase arrest in glioblastoma cells.[2][6][7]
-
Troubleshooting Tip: Perform a time-course and dose-response experiment to fully characterize the cell cycle effects in your specific cell line using flow cytometry.
Issue 3: I am not observing the expected level of apoptosis.
-
Possible Cause 1: Cell line resistance. Some cell lines may be more resistant to AT7519-induced apoptosis. For instance, the MM.1R multiple myeloma cell line is more resistant than the MM.1S and U266 lines.[1]
-
Troubleshooting Tip: Increase the concentration of AT7519 and/or the treatment duration. You can also assess earlier markers of apoptosis, such as Annexin V staining, in addition to PARP cleavage.
-
Possible Cause 2: Influence of the microenvironment. Factors in the cell culture microenvironment, such as the presence of bone marrow stromal cells (BMSCs) or cytokines like IL-6 and IGF-1, can confer resistance to AT7519.[1][6]
-
Troubleshooting Tip: If you are co-culturing with other cell types or using complex media, consider if these components could be providing pro-survival signals that counteract the effects of AT7519.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of AT7519 Mesylate
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 210[2][8] |
| CDK2/Cyclin A | 47[1][2][8] |
| CDK4/Cyclin D1 | 100[1][2][8] |
| CDK5/p35 | 13[1][2][8] |
| CDK6/Cyclin D3 | 170[2][8] |
| CDK9/Cyclin T | <10[1][2][8] |
| Off-Target | |
| GSK3β | 89[1][2] |
Table 2: Anti-proliferative Activity of AT7519 Mesylate in Various Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MCF-7 | Breast | 40[1] |
| SW620 | Colon | 940[1] |
| HCT116 | Colon | Not explicitly stated |
| HT29 | Colon | Not explicitly stated |
| MDA-MB-468 | Breast | Not explicitly stated |
| MM.1S | Multiple Myeloma | 500 (48h)[1][6] |
| U266 | Multiple Myeloma | 500 (48h)[1][6] |
| MM.1R | Multiple Myeloma | >2000 (48h)[1][6] |
| U251 | Glioblastoma | 246 (48h)[7] |
| U87MG | Glioblastoma | 221.8 (48h)[7] |
Experimental Protocols
1. Radiometric Kinase Assay (for CDK1, CDK2, GSK3β)
This protocol is a generalized procedure based on standard radiometric filter binding formats.
-
Objective: To determine the in vitro inhibitory activity of AT7519 against specific kinases.
-
Materials:
-
Purified active kinase (CDK1, CDK2, or GSK3β)
-
Specific substrate peptide
-
[γ-³³P]ATP
-
Assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
AT7519 mesylate at various concentrations
-
Filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Add varying concentrations of AT7519 or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each AT7519 concentration and determine the IC50 value.
-
2. Cell Proliferation Assay (e.g., MTT or Alamar Blue)
-
Objective: To assess the anti-proliferative effect of AT7519 on a cell line of interest.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
AT7519 mesylate at various concentrations
-
96-well plates
-
MTT reagent or Alamar Blue
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of AT7519 or vehicle control for the desired duration (e.g., 48 or 72 hours).
-
Add the MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
3. Western Blotting for Phospho-protein Analysis
-
Objective: To analyze the phosphorylation status of key proteins in signaling pathways affected by AT7519.
-
Materials:
-
Cells treated with AT7519
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-phospho-PP1α, anti-phospho-RNA Pol II, anti-phospho-GSK3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
Caption: Signaling pathways affected by AT7519 mesylate.
Caption: General workflow for characterizing AT7519 effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing AT7519 Mesylate Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of AT7519 mesylate for accurate and reproducible IC50 determination. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is AT7519 mesylate and what is its primary mechanism of action?
AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK1, CDK2, CDK4, CDK6, and CDK9, which are key regulators of cell cycle progression and transcription.[1][2] By inhibiting these kinases, AT7519 disrupts the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death) in various cancer cell lines.[4][5][6]
Q2: What are the expected downstream effects of AT7519 treatment in cancer cells?
Treatment of cancer cells with AT7519 typically results in:
-
Cell Cycle Arrest: Inhibition of CDK1 and CDK2 leads to arrest at the G1/S and G2/M phases of the cell cycle.[5]
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers programmed cell death.[4][6]
-
Inhibition of Transcription: By targeting CDK9, AT7519 can suppress the transcription of key anti-apoptotic proteins.
Q3: In which cancer cell lines has AT7519 shown anti-proliferative activity?
AT7519 has demonstrated potent anti-proliferative activity across a range of human tumor cell lines, including but not limited to colon cancer, neuroblastoma, and multiple myeloma.[1][3][6] The half-maximal inhibitory concentration (IC50) values, however, can vary significantly between cell lines.
Data Presentation: IC50 Values of AT7519 Mesylate
The following table summarizes the reported IC50 values of AT7519 mesylate in various human cancer cell lines. These values should be considered as a reference, as optimal concentrations may vary depending on the specific experimental conditions.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 40 | [1] |
| HCT116 | Colon Cancer | 40 - 400 | [7] |
| HT29 | Colon Cancer | 40 - 400 | [7] |
| SW620 | Colon Cancer | 940 | [1] |
| A2058 | Melanoma | 166 | [2] |
| A2780 | Ovarian Cancer | 350 | [2] |
| MM.1S | Multiple Myeloma | 500 | [1] |
| U266 | Multiple Myeloma | 500 | [1] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | 386 (median) | [3] |
| Non-MYCN-amplified Neuroblastoma | Neuroblastoma | 1227 (median) | [3] |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the key steps for determining the IC50 value of AT7519 mesylate using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
AT7519 mesylate stock solution (e.g., in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of AT7519 mesylate in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AT7519.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the AT7519 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
Q1: My IC50 values for AT7519 are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a consistent and low passage range.
-
Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Ensure precise and consistent cell counting and seeding.
-
Compound Stability: Ensure the AT7519 mesylate stock solution is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment.
-
Assay Variability: The choice of cell viability assay can influence the results. For cell cycle inhibitors like AT7519, assays that measure metabolic activity (like MTT) can sometimes be confounded by changes in cell size and metabolism independent of cell number. Consider validating results with an assay that directly measures cell number, such as a CyQUANT assay or direct cell counting.
Q2: I am observing high background noise in my MTT assay. How can I reduce it?
High background can be caused by:
-
Contamination: Check for microbial contamination in your cell cultures.
-
Precipitation of MTT: Ensure the MTT solution is fully dissolved and filtered.
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate.
Q3: The dose-response curve is not sigmoidal. What does this indicate?
A non-sigmoidal curve may suggest:
-
Incorrect Concentration Range: The tested concentration range may be too narrow or not encompass the full dynamic range of the inhibition. Widen the concentration range in subsequent experiments.
-
Compound Solubility Issues: At higher concentrations, the compound may precipitate out of solution. Visually inspect the wells for any signs of precipitation.
-
Complex Biological Response: The drug may have complex, non-monotonic effects on the cells.
Mandatory Visualizations
Signaling Pathway of AT7519 Action
Caption: Mechanism of action of AT7519 mesylate.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination using MTT assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astx.com [astx.com]
Technical Support Center: Troubleshooting AT7519 Mesylate Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected experimental outcomes and potential resistance to the multi-cyclin-dependent kinase (CDK) inhibitor, AT7519 mesylate.
Frequently Asked Questions (FAQs)
Q1: What is AT7519 mesylate and what is its mechanism of action?
AT7519 is a small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, and CDK9.[1] By inhibiting these key regulators of the cell cycle, AT7519 can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and promote apoptosis (programmed cell death) in cancer cells.[2][3][4] Its inhibition of CDK9 also leads to the suppression of transcription by preventing the phosphorylation of RNA polymerase II.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to AT7519. What are the potential causes?
Reduced sensitivity, or resistance, to AT7519 can arise from various intrinsic or acquired mechanisms. Common causes include:
-
Alterations in the Rb pathway: Loss or mutation of the retinoblastoma (Rb) protein, a key substrate of CDKs, can uncouple the cell cycle from CDK regulation.
-
Upregulation of alternative cell cycle drivers: Increased expression of cyclins, particularly Cyclin E1 (CCNE1), can drive cell cycle progression despite the inhibition of specific CDKs.
-
Activation of bypass signaling pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibitory effects of AT7519.
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of AT7519.
-
Target modification: Mutations in the ATP-binding pocket of the target CDKs can prevent AT7519 from binding effectively.
Q3: How can I confirm that my cells have developed resistance to AT7519?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of AT7519 in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Problem 1: Decreased potency of AT7519 (Higher IC50 value) compared to published data or previous experiments.
This section provides a step-by-step guide to investigate why your cells may be showing decreased sensitivity to AT7519.
Possible Cause 1: Experimental Variability
-
Troubleshooting Steps:
-
Verify drug integrity: Ensure that the AT7519 mesylate stock solution is not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Check cell line authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Standardize cell culture conditions: Ensure consistent cell passage number, seeding density, and growth media conditions, as these can influence drug sensitivity.
-
Possible Cause 2: Development of Acquired Resistance
-
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment to quantify the shift in IC50 in the suspected resistant cells compared to the parental line.
-
Analyze the Rb pathway: Assess the expression and phosphorylation status of Rb protein via Western blot. Loss of total Rb or a significant decrease in phosphorylated Rb (pRb) at CDK-specific sites (e.g., Ser780, Ser795, Ser807/811) in the presence of AT7519 may indicate a block in this pathway.
-
Examine Cyclin E1 levels: Quantify Cyclin E1 (CCNE1) mRNA and protein levels using qPCR and Western blot, respectively. Overexpression of Cyclin E1 is a known mechanism of resistance to CDK inhibitors.
-
Investigate bypass pathways: Probe for the activation of pro-survival signaling pathways, such as PI3K/Akt. Increased phosphorylation of Akt (at Ser473) and downstream targets like mTOR and S6 kinase can indicate the activation of this bypass mechanism.
-
Problem 2: Cells continue to proliferate at concentrations of AT7519 that should induce cell cycle arrest.
This guide will help you dissect the potential reasons for continued cell proliferation in the presence of AT7519.
Troubleshooting Steps:
-
Confirm Cell Cycle Arrest in a Sensitive Line: As a positive control, treat a known sensitive cell line with the same concentration of AT7519 and analyze the cell cycle distribution by flow cytometry. This will validate that the drug is active.
-
Analyze Cell Cycle Profile of Resistant Cells: Perform cell cycle analysis on your resistant cells treated with AT7519. A lack of accumulation in the G1 and/or G2/M phases compared to untreated controls suggests a mechanism of overcoming the cell cycle block.
-
Assess CDK Activity: Directly measure the activity of CDK1 and CDK2 in cell lysates from both sensitive and resistant cells treated with AT7519. A lack of inhibition in resistant cells would point to a mechanism upstream of or at the level of the CDKs.
-
Sequence Key Genes: Consider sequencing key genes involved in the cell cycle and drug-target interaction, such as RB1, CDKs, and CCNE1, to identify potential mutations conferring resistance.
Quantitative Data Summary
The following tables summarize key quantitative data related to AT7519 sensitivity and resistance.
Table 1: IC50 Values of AT7519 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| MM.1S | Multiple Myeloma | 0.5 | [4] |
| U266 | Multiple Myeloma | 0.5 | [4] |
| MM.1R | Multiple Myeloma | > 2 | [1][4] |
| U251 | Glioblastoma | 0.246 | [2] |
| U87MG | Glioblastoma | 0.2218 | [2] |
| HCT116 | Colon Cancer | Not specified | |
| HT29 | Colon Cancer | Not specified |
Table 2: Fold Change in IC50 for AT7519-Resistant Cell Lines
| Resistant Cell Line | Parental Cell Line | Fold Change in IC50 | Reference |
| MM.1R | MM.1S | > 4-fold | [1][4] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of AT7519 that inhibits cell growth by 50%.
Materials:
-
Cancer cell lines (sensitive and suspected resistant)
-
Complete growth medium
-
AT7519 mesylate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of AT7519 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Rb and Akt Phosphorylation
This protocol describes how to assess the phosphorylation status of Rb and Akt as markers of CDK activity and bypass pathway activation.
Materials:
-
Cell lysates from sensitive and resistant cells (treated and untreated with AT7519)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Rb, anti-phospho-Rb (Ser780), anti-Akt, anti-phospho-Akt (Ser473), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between treated and untreated, and sensitive and resistant cells.
Visualizations
Caption: Mechanism of action of AT7519 mesylate.
Caption: Workflow for troubleshooting AT7519 resistance.
Caption: Key pathways involved in AT7519 resistance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AT7519 Mesylate In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AT7519 mesylate in in vivo experiments. The focus is on minimizing toxicity while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the known dose-limiting toxicities (DLTs) of AT7519 in clinical trials?
A1: In human clinical trials, the primary dose-limiting toxicities observed with AT7519 mesylate include mucositis, febrile neutropenia, rash, fatigue, and hypokalemia.[1] One study also reported QTc prolongation as a dose-limiting toxicity, which led to the termination of that specific trial.[2]
Q2: How can the dosing schedule of AT7519 be modified to minimize toxicity?
A2: Altering the dosing schedule has been shown to mitigate some of the toxicities associated with AT7519. For instance, a schedule of intravenous infusion on days 1, 4, 8, and 11 every 3 weeks was found to be better tolerated than a schedule of daily infusions for 5 consecutive days every 3 weeks.[1] The intermittent schedule appeared to reduce the risk of QTc prolongation.[3]
Q3: What are the recommended doses of AT7519 for in vivo studies in mice, and what is the expected toxicity at these doses?
A3: In preclinical studies using mouse xenograft models, AT7519 has been administered at doses ranging from 5 to 15 mg/kg/day via intraperitoneal (IP) injection.[3][4] At these doses, the compound was generally reported to be well-tolerated, with some studies noting no significant changes in the body weight of the mice.[5] Tumor regression has been observed at these dose levels.[5][6]
Q4: What is a suitable vehicle for formulating AT7519 for in vivo administration?
A4: AT7519 mesylate can be dissolved in 0.9% saline for intraperitoneal (IP) administration in mice.[7]
Q5: What are the general side effects associated with CDK inhibitors that I should monitor for in my animal studies?
A5: While specific preclinical toxicology data for AT7519 is limited, the broader class of CDK4/6 inhibitors is associated with certain side effects. These commonly include neutropenia, leukopenia, fatigue, nausea, and diarrhea.[8][9] Although AT7519 also inhibits other CDKs, monitoring for these general signs of toxicity in animal models is a prudent measure. This can include regular monitoring of animal weight, activity levels, and complete blood counts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant weight loss or signs of distress in animals | - Dose may be too high.- Formulation may be causing irritation.- The dosing schedule may be too frequent. | - Reduce the dose of AT7519.- Ensure the saline vehicle is sterile and properly formulated.- Switch to a more intermittent dosing schedule (e.g., 5 days on, 2 days off, or dosing 3 times a week).[3][7] |
| Lack of tumor growth inhibition | - Dose may be too low.- Poor bioavailability with the chosen administration route.- The tumor model may be resistant to AT7519. | - Increase the dose within the well-tolerated range (up to 15 mg/kg/day in some models).[3][4]- Consider an alternative administration route if feasible, though IP has been shown to be effective.- Confirm the sensitivity of your cell line to AT7519 in vitro before in vivo studies. |
| Precipitation of the compound during formulation | - Solubility issues with the vehicle. | - Ensure the 0.9% saline is at room temperature or slightly warmed during dissolution.- Prepare the formulation fresh before each administration. |
Quantitative Data Summary
Table 1: Tolerated Doses of AT7519 in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Dose | Administration Route & Schedule | Observed Toxicity/Tolerability | Reference |
| Neuroblastoma | NMRI nu/nu | 5, 10, 15 mg/kg/day | IP, 5 days on, 2 days off for 3 weeks | Dose-dependent tumor growth inhibition; tolerability suggested by study continuation. | [3][4] |
| Multiple Myeloma | SCID | 15 mg/kg/day | IP, 5 days/week for 2 weeks OR 3 days/week for 4 weeks | Tumor growth inhibition and prolonged survival; no overt toxicity reported. | [7] |
| Colon Cancer (HCT116) | SCID | 9.1 mg/kg, twice daily | IP or IV, for 9 consecutive days | "All doses were well tolerated." Tumor regression observed. | [5] |
| Leukemia (HL60) | Nude | 10 mg/kg (single dose) & up to 15 mg/kg (daily) | IP | Inhibition of pharmacodynamic markers; optimal efficacy at 15 mg/kg daily. | [10] |
Experimental Protocols
Detailed Methodology for a Typical In Vivo Efficacy and Tolerability Study
This protocol is a composite based on methodologies reported in preclinical studies of AT7519.[3][7]
-
Animal Model: Severe Combined Immunodeficient (SCID) or nude mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 tumor cells (e.g., MM.1S multiple myeloma cells) in 100 µL of serum-free RPMI 1640 medium into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable and measurable size (e.g., ~100-200 mm³). Measure tumor volume every other day using calipers (Volume = 0.5 x length x width²).
-
Animal Grouping: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
AT7519 Formulation: Prepare a fresh solution of AT7519 mesylate in sterile 0.9% saline on each day of dosing.
-
Administration:
-
Treatment Group: Administer AT7519 via intraperitoneal (IP) injection at a dose of 15 mg/kg.
-
Control Group: Administer an equivalent volume of the vehicle (0.9% saline) via IP injection.
-
Schedule: Dose the animals once daily, for 5 consecutive days, followed by 2 days of rest, for a total of 2-3 weeks.
-
-
Toxicity Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the animals daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Consider periodic blood collection for complete blood counts to monitor for hematological toxicities like neutropenia.
-
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 2 cm³), or until signs of unacceptable toxicity are observed.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised 1-4 hours after the final dose to analyze biomarkers of AT7519 activity, such as the phosphorylation status of Rb and NPM, by western blot or immunohistochemistry.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Caption: Workflow for assessing AT7519 efficacy and toxicity in a xenograft model.
References
- 1. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Interpreting unexpected results with AT7519 mesylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AT7519 mesylate.
Troubleshooting Guide: Interpreting Unexpected Results
Experiments with AT7519 mesylate, a potent cyclin-dependent kinase (CDK) inhibitor, can sometimes yield unexpected results. This guide provides insights into potential causes and solutions for common issues.
Summary of Expected Outcomes with AT7519 Mesylate
| Parameter | Expected Outcome | Key Downstream Markers |
| Cell Viability | Dose-dependent decrease in viability | - |
| Cell Cycle | Arrest in G0/G1 and/or G2/M phase | Decreased pRb (T821), Decreased pNPM (T199), Decreased pCDK1 (T161), Decreased pCDK2 |
| Apoptosis | Induction of apoptosis | Increased Cleaved PARP, Increased Cleaved Caspase-3, Increased Cleaved Caspase-9, Decreased Mcl-1, Decreased BCL-2 |
| Transcription | Inhibition of transcription | Decreased pRNA Polymerase II (Ser2/5) |
Troubleshooting Common Unexpected Results
| Unexpected Result | Potential Cause | Suggested Solution |
| No significant decrease in cell viability | Cell line resistance: Some cell lines, like the MM.1R multiple myeloma line, are known to be resistant to AT7519[1]. | - Test a range of concentrations (e.g., 0.1 to 10 µM) to determine the IC50 for your specific cell line.- Consider the genetic background of your cells. For example, MYCN-amplified neuroblastoma cell lines are more sensitive to AT7519[2][3].- If resistance is suspected, consider combination therapies. AT7519 has been shown to enhance the efficacy of cisplatin in ovarian cancer[4]. |
| Suboptimal drug concentration or incubation time: The effective concentration and time can vary significantly between cell lines. | - Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. IC50 values can range from 40 nM to over 2 µM[1][5]. | |
| Drug instability: Improper storage or handling can lead to degradation of the compound. | - Prepare fresh stock solutions in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| No observable cell cycle arrest | Insufficient drug exposure: The concentration or duration of treatment may not be sufficient to induce a detectable cell cycle block. | - Increase the concentration of AT7519 and/or the incubation time. Cell cycle arrest can be observed as early as 6 hours[6].- Ensure that the cells are actively proliferating at the time of treatment. |
| Cell line-specific effects: The primary effect in some cell lines might be apoptosis rather than a clear cell cycle arrest at certain concentrations. | - Analyze for markers of apoptosis (e.g., cleaved PARP, Annexin V staining) in parallel with cell cycle analysis. | |
| Lack of apoptosis induction | Downstream signaling pathway alterations: Defects in the apoptotic machinery of the cell line can prevent cell death. | - Verify the expression and function of key apoptotic proteins (e.g., caspases, Bcl-2 family members).- AT7519 can also induce pyroptosis in some cell lines, such as glioblastoma, through caspase-3-mediated cleavage of GSDME. Consider investigating markers of pyroptosis. |
| Off-target effects not being triggered: In some contexts, the pro-apoptotic effects of AT7519 are partially mediated by the activation of GSK-3β[1][6]. | - Investigate the phosphorylation status of GSK-3β (Ser9). A decrease in phosphorylation indicates activation. | |
| High background in Western Blot for phospho-proteins | Suboptimal antibody concentrations or blocking conditions. | - Optimize primary and secondary antibody dilutions.- Use a blocking buffer appropriate for phospho-protein detection (e.g., BSA instead of milk, as casein is a phosphoprotein). |
| Lysate preparation issues: Contamination with phosphatases can lead to dephosphorylation of target proteins. | - Include phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AT7519 mesylate?
A1: AT7519 is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9[1][2][3]. By inhibiting these CDKs, AT7519 disrupts the cell cycle, leading to arrest at the G0/G1 and G2/M phases[5][6]. Additionally, it inhibits transcription by preventing the phosphorylation of RNA Polymerase II[1][6]. AT7519 also induces apoptosis through both CDK-dependent and independent mechanisms, the latter involving the activation of GSK-3β[1][6].
Q2: What are the typical concentrations of AT7519 to use in cell culture?
A2: The effective concentration of AT7519 is highly cell-line dependent. IC50 values for antiproliferative activity have been reported to range from 40 nM in MCF-7 cells to over 2 µM in resistant multiple myeloma cell lines[1][5]. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Q3: How should I prepare and store AT7519 mesylate?
A3: AT7519 mesylate is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[1]. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium.
Q4: I am not seeing the expected decrease in phosphorylated Retinoblastoma (pRb). What could be the reason?
A4: A lack of decrease in pRb (a downstream target of CDK2, CDK4, and CDK6) could be due to several factors:
-
Insufficient drug concentration or incubation time: Ensure you are using an appropriate concentration and have treated the cells for a sufficient duration.
-
Cell line resistance: The cell line may have alterations in the Rb pathway that make it resistant to the effects of CDK inhibition.
-
Technical issues with Western blotting: Ensure your protein extraction and Western blotting protocols are optimized for the detection of phosphorylated proteins.
Q5: Can AT7519 be used in combination with other drugs?
A5: Yes, studies have shown that AT7519 can act synergistically with other chemotherapeutic agents. For instance, it has been shown to enhance the efficacy of cisplatin in ovarian cancer cells[4]. Combination therapies can be a strategy to overcome resistance and enhance anti-cancer effects.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted from a general procedure for assessing cell viability after treatment with AT7519[1].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of AT7519 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol provides a method for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with AT7519 at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them in a centrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Key Pathway Markers
This protocol outlines the steps for detecting changes in protein expression and phosphorylation following AT7519 treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, 5% BSA is recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pRb, anti-cleaved PARP, anti-p-RNA Pol II) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: AT7519 Mesylate Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of AT7519 Mesylate in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of AT7519 mesylate in solid tumor research.
Frequently Asked Questions (FAQs)
Q1: What is AT7519 mesylate and what is its primary mechanism of action?
AT7519 is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1] It exerts its anti-cancer effects by targeting several key players in cell cycle regulation and transcription. By inhibiting CDKs, AT7519 can lead to cell cycle arrest, induce apoptosis (programmed cell death), and inhibit tumor cell proliferation.[2]
Q2: Which specific CDKs are targeted by AT7519?
AT7519 is a multi-targeted CDK inhibitor, showing potent activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1] The inhibition of these various CDKs contributes to its broad anti-proliferative effects across different cancer types.
Q3: How does AT7519 induce cell death?
AT7519 induces apoptosis in cancer cells through multiple mechanisms. A key action is the inhibition of RNA polymerase II phosphorylation, which is crucial for the transcription of anti-apoptotic proteins like Mcl-1.[1] By reducing the levels of these survival proteins, AT7519 shifts the balance towards apoptosis.
Q4: In which phases of the cell cycle does AT7519 cause arrest?
AT7519 has been shown to cause cell cycle arrest at the G2/M phase.[3] This is consistent with its inhibitory action on CDKs that are critical for cell cycle progression.
Q5: What are the known dose-limiting toxicities of AT7519 in clinical settings?
In Phase I clinical trials involving patients with advanced solid tumors, dose-limiting toxicities of AT7519 have included mucositis, febrile neutropenia, rash, fatigue, and hypokalemia.[1] One study also reported QTc prolongation as a significant dose-limiting toxicity.[4]
Q6: Can AT7519 be effective in chemoresistant cancers?
Preclinical evidence suggests that AT7519 can be effective in overcoming chemoresistance. For instance, in paclitaxel-resistant cervical cancer cells and 5-FU-resistant colon cancer cells, AT7519 has been shown to inhibit growth and induce apoptosis.[5]
Troubleshooting Guides
Problem 1: Sub-optimal or no significant decrease in cell viability observed after AT7519 treatment.
Possible Cause 1: Inappropriate AT7519 concentration.
-
Solution: Perform a dose-response experiment to determine the optimal IC50 (half-maximal inhibitory concentration) for your specific cell line. IC50 values for AT7519 in various cancer cell lines have been reported to range from 0.1 to 1 µM.[5] Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM) and narrow down to a more specific range based on the initial results.
Possible Cause 2: Insufficient treatment duration.
-
Solution: Increase the incubation time with AT7519. Cell cycle arrest and apoptosis are time-dependent processes. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration for observing a significant effect.
Possible Cause 3: Cell line is inherently resistant to AT7519.
-
Solution: Investigate potential resistance mechanisms. This could involve assessing the expression levels of CDK proteins or downstream signaling molecules. Consider exploring combination therapies to overcome resistance.
Problem 2: Inconsistent or unexpected results in Western blot analysis for downstream targets.
Possible Cause 1: Incorrect antibody selection or concentration.
-
Solution: Ensure that the primary antibodies used for detecting phosphorylated proteins (e.g., p-Rb) and total proteins are validated for Western blotting and used at the manufacturer's recommended dilution. Run appropriate controls, including positive and negative cell lysates.
Possible Cause 2: Sub-optimal protein extraction or sample handling.
-
Solution: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure consistent protein loading across all wells of the gel.
Possible Cause 3: Timing of sample collection is not optimal to observe changes.
-
Solution: The phosphorylation status of proteins can change rapidly. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) after AT7519 treatment to identify the optimal time point for observing the desired changes in protein expression or phosphorylation.
Problem 3: Difficulty in detecting apoptosis after AT7519 treatment.
Possible Cause 1: Apoptosis assay is not sensitive enough or performed at the wrong time point.
-
Solution: Use a sensitive and quantitative method for apoptosis detection, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. As with other assays, a time-course experiment is crucial to capture the peak of apoptotic events.
Possible Cause 2: Cell death is occurring through a different mechanism.
-
Solution: While AT7519 is known to induce apoptosis, it's possible that in your specific cell line, other forms of cell death, such as necrosis or autophagy, are also involved. Consider using assays that can distinguish between different cell death modalities.
Quantitative Data Summary
| Parameter | Cell Line/Tumor Type | Value | Reference |
| IC50 Range | Colon and Cervical Cancer Cell Lines | 0.1 - 1 µM | [5] |
| Recommended Phase II Dose (RP2D) | Advanced Solid Tumors/Non-Hodgkin's Lymphoma | 27.0 mg/m² (IV infusion on days 1, 4, 8, 11 every 3 weeks) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of AT7519 mesylate.
Caption: General experimental workflow for evaluating AT7519 efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of AT7519 on adherent solid tumor cell lines.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
AT7519 mesylate stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
AT7519 Treatment:
-
Prepare serial dilutions of AT7519 in complete medium from the stock solution. A typical concentration range to test is 0.01, 0.1, 1, 5, and 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AT7519 or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis for p-Rb and Mcl-1
This protocol outlines the detection of phosphorylated Retinoblastoma protein (p-Rb) and Mcl-1 levels in cells treated with AT7519.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Rb, anti-Rb, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Rb or anti-Mcl-1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Rb and β-actin as loading controls.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells (including floating cells in the medium) after AT7519 treatment.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining DNA with Propidium Iodide (PI).
Materials:
-
Treated and untreated cells
-
PBS
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use a linear scale for the PI signal (FL2 or FL3).
-
Gate on single cells to exclude doublets and aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
References
- 1. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug combination shows promise in causing regression in cancer tumors [medicalnewstoday.com]
- 3. brieflands.com [brieflands.com]
- 4. A phase I pharmacokinetic and pharmacodynamic study of AT7519, a cyclin-dependent kinase inhibitor in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin-dependent kinases by AT7519 is effective to overcome chemoresistance in colon and cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of AT7519 Mesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of AT7519 mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor oral bioavailability of AT7519 mesylate?
Based on available data, the poor oral bioavailability of AT7519 is likely attributed to a combination of factors:
-
Low Aqueous Solubility: The free base of AT7519 is insoluble in water. While salt forms like the mesylate are designed to improve solubility, the conversion back to the less soluble free base in the gastrointestinal (GI) tract can limit absorption.
-
P-glycoprotein (P-gp) Efflux: AT7519 has been identified as a substrate for the P-gp efflux transporter.[1] P-gp is present in the intestinal epithelium and actively pumps drugs back into the gut lumen, thereby reducing their net absorption into the bloodstream.
-
Metabolism by Cytochrome P450 3A4 (CYP3A4): AT7519 is a substrate for CYP3A4, an enzyme highly expressed in the liver and small intestine.[1] This can lead to significant first-pass metabolism, where the drug is metabolized before it reaches systemic circulation, thus lowering its bioavailability.
Q2: My in vivo experiments with oral administration of AT7519 mesylate are showing low and variable exposure. What can I do?
Low and variable exposure following oral dosing is a common issue for compounds with poor bioavailability. Here are some troubleshooting steps:
-
Confirm Drug Substance Properties:
-
Verify the identity and purity of your AT7519 mesylate lot.
-
Assess the solid-state properties (e.g., crystallinity, particle size) as these can influence dissolution rate.
-
-
Optimize the Formulation:
-
Simple aqueous suspensions are often inadequate for poorly soluble compounds. Consider the formulation strategies outlined in the Troubleshooting Guide below.
-
-
Investigate the Role of Efflux and Metabolism:
-
Co-administer AT7519 mesylate with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal model to assess the impact of efflux.
-
Co-administer with a CYP3A4 inhibitor (e.g., ketoconazole, ritonavir) to determine the extent of first-pass metabolism.
-
-
Consider an Alternative Route of Administration:
-
For initial efficacy and proof-of-concept studies, intraperitoneal (i.p.) or intravenous (i.v.) administration can be used to bypass the complexities of oral absorption. Preclinical studies have shown that the bioavailability of AT7519 following i.p. administration in mice was "essentially complete".
-
Troubleshooting Guide
Issue: Poor Dissolution of AT7519 Mesylate in Aqueous Buffers
Possible Cause: Low intrinsic solubility of the free base and potential for the mesylate salt to convert to the free base at physiological pH.
Solutions:
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Prepare a solution of AT7519 mesylate in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol) and water. Ensure the final concentration of the organic solvent is well-tolerated in your experimental system.
-
Surfactants: Formulations containing surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug and enhance its solubility.
-
Cyclodextrins: Encapsulation of AT7519 in cyclodextrin complexes can significantly improve its aqueous solubility.
-
-
pH Adjustment:
-
Maintain a lower pH in the formulation to keep the molecule in its more soluble, protonated state. However, consider the buffering capacity of the GI tract in vivo.
-
-
Amorphous Solid Dispersions:
-
For more advanced formulation development, creating an amorphous solid dispersion of AT7519 with a hydrophilic polymer (e.g., PVP, HPMC) can improve its dissolution rate and extent.
-
Issue: Suspected P-gp Mediated Efflux Limiting Absorption
Possible Cause: AT7519 is a substrate of the P-gp efflux transporter.[1]
Solutions:
-
In Vitro Assessment using Caco-2 Permeability Assay:
-
Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 is indicative of active efflux.
-
Perform the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. A significant reduction in the ER in the presence of the inhibitor confirms that AT7519 is a P-gp substrate.
-
-
In Vivo Co-administration Studies:
-
In your animal model, co-administer AT7519 mesylate with a P-gp inhibitor. A significant increase in the plasma exposure (AUC) of AT7519 in the presence of the inhibitor would confirm that P-gp efflux is a limiting factor for its oral bioavailability.
-
Issue: Rapid Metabolism Suspected to Reduce Bioavailability
Possible Cause: AT7519 is a substrate of CYP3A4.[1]
Solutions:
-
In Vitro Metabolism Studies:
-
Incubate AT7519 with human or animal liver microsomes in the presence of NADPH. Monitor the disappearance of the parent compound over time to determine its metabolic stability.
-
Use specific CYP inhibitors to identify the major metabolizing enzymes. A significant decrease in metabolism in the presence of a CYP3A4 inhibitor (e.g., ketoconazole) would confirm its role.
-
-
In Vivo Co-administration Studies:
-
Co-administer AT7519 mesylate with a potent CYP3A4 inhibitor in your animal model. A substantial increase in the oral bioavailability of AT7519 would indicate that first-pass metabolism by CYP3A4 is a major contributor to its poor bioavailability.
-
Data Summary
Table 1: Solubility of AT7519 and its Hydrochloride Salt
| Compound | Solvent | Solubility | Reference |
| AT7519 (Free Base) | DMSO | 10 mg/mL | [2] |
| Water | Insoluble | [2] | |
| Ethanol | Insoluble | [2] | |
| AT7519 Hydrochloride | DMSO | 25 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] | |
| PBS (pH 7.2) | 0.5 mg/mL | [3] | |
| Physiological Saline | 30 mg/mL | [4] |
Table 2: In Vitro Transporter and Metabolism Profile of AT7519
| Parameter | Result | Implication for Oral Bioavailability | Reference |
| P-glycoprotein (P-gp) Substrate | Yes | Reduced absorption due to efflux | |
| CYP3A4 Substrate | Yes | Reduced bioavailability due to first-pass metabolism | |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine if AT7519 is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® plates) and cultured for 21-23 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment:
-
The experiment is performed in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A).
-
A solution of AT7519 is added to the donor chamber (either apical or basolateral).
-
Samples are taken from the receiver chamber at various time points.
-
The concentration of AT7519 in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined as the ratio of Papp(B-A) to Papp(A-B).
-
Inhibitor Co-incubation: To confirm the involvement of a specific transporter, the experiment is repeated in the presence of a known inhibitor (e.g., verapamil for P-gp).
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of AT7519.
Methodology:
-
Incubation: AT7519 is incubated with liver microsomes (from the species of interest) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of AT7519.
-
Data Analysis: The percentage of AT7519 remaining at each time point is plotted against time. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
-
Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, the assay can be repeated in the presence of selective CYP inhibitors.
Visualizations
Caption: Strategies to address the challenges of AT7519's poor oral bioavailability.
Caption: A logical workflow to troubleshoot the poor bioavailability of AT7519.
Caption: The roles of P-gp efflux and CYP3A4 metabolism in limiting AT7519 absorption.
References
AT7519 mesylate degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage, handling, and potential degradation of AT7519 mesylate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AT7519 mesylate?
A: Proper storage is crucial to maintain the integrity of AT7519 mesylate. For solid material, long-term storage at -20°C for up to 2 years is recommended. For stock solutions, storage at -80°C is preferable for up to six months, while storage at -20°C is suitable for up to one month. It is important to store solutions in sealed containers to prevent moisture absorption.
Q2: How should I prepare stock solutions of AT7519 mesylate?
A: AT7519 mesylate has varying solubility in different solvents. For in vitro experiments, dimethyl sulfoxide (DMSO) is a common solvent. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For in vivo studies, formulations in saline have been used. When preparing aqueous solutions, it's important to note that the solubility in buffers like PBS is limited, and these solutions are not recommended for storage for more than one day.
Q3: Is AT7519 mesylate sensitive to light?
A: While specific photostability studies for AT7519 mesylate are not widely published, it is a general best practice for pyrazole-containing compounds to be protected from light to minimize the risk of photodegradation. Therefore, it is advisable to store solutions in amber vials or wrap containers in foil and to minimize exposure to light during experimental procedures.
Q4: What is the stability of AT7519 mesylate in aqueous solutions?
A: Aqueous solutions of AT7519 hydrochloride are not recommended for storage for more than one day[1]. This suggests that the compound may be susceptible to hydrolysis or other forms of degradation in aqueous media over time. For cell culture experiments, it is best to dilute the DMSO stock solution into the aqueous culture medium immediately before use.
Troubleshooting Guide
Q1: I am observing inconsistent or lower-than-expected activity of AT7519 in my cell-based assays. What could be the cause?
A: Inconsistent results can arise from several factors, with compound stability being a key concern.
-
Improper Storage: Verify that your stock solutions have been stored according to the recommendations (see FAQs). Repeated freeze-thaw cycles of stock solutions should be avoided by aliquoting the stock upon initial preparation.
-
Degradation in Assay Media: AT7519 may not be stable in aqueous culture media for extended periods. Prepare fresh dilutions from your stock for each experiment and minimize the time the compound is in the media before and during the assay.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to AT7519. Ensure consistency in cell passage number and health.
Q2: My experimental results with AT7519 are not reproducible. How can I troubleshoot this?
A: Lack of reproducibility can be frustrating. Consider the following to improve the consistency of your results:
-
Standardize Compound Handling: Implement a strict protocol for the preparation and use of AT7519 solutions. This includes using fresh, high-quality solvents and consistently aliquoting and storing stock solutions.
-
Perform a Dose-Response Curve: Regularly performing a full dose-response curve can help identify shifts in potency that may be related to compound degradation.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect cell viability or the experimental outcome.
Data Presentation
Table 1: Recommended Storage Conditions for AT7519 Mesylate
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 2 years[2] | Keep in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | ||
| Aqueous Solution (e.g., in PBS) | 4°C | ≤ 1 day[1] | Not recommended for long-term storage. Prepare fresh before use. |
Table 2: Solubility of AT7519
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [1] |
| PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of AT7519 Mesylate Stock Solution
-
Materials: AT7519 mesylate powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of AT7519 mesylate powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Handling for In Vitro Assays
-
Thawing: Thaw a single-use aliquot of the AT7519 mesylate stock solution at room temperature.
-
Dilution: Immediately before use, dilute the stock solution to the desired working concentration in the appropriate cell culture medium. Ensure thorough mixing.
-
Application: Add the diluted compound to the cells.
-
Incubation: Proceed with the experimental incubation time. For longer incubations, consider the potential for degradation in the aqueous environment.
Visualizations
Signaling Pathway of AT7519
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. By inhibiting CDKs, AT7519 leads to cell cycle arrest and apoptosis.
Caption: Mechanism of action of AT7519 as a multi-CDK inhibitor.
Experimental Workflow for Assessing AT7519 Stability
A generalized workflow for assessing the stability of a compound like AT7519 mesylate would involve forced degradation studies followed by analysis.
Caption: Generalized workflow for forced degradation studies.
References
Addressing variability in AT7519 mesylate experimental results
Welcome to the technical support center for AT7519 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this multi-cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is AT7519 mesylate and what is its primary mechanism of action?
A1: AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] It primarily targets CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, which are key regulators of the cell cycle.[3] By inhibiting these kinases, AT7519 can induce cell cycle arrest, apoptosis (programmed cell death), and inhibit tumor cell proliferation.[1][2] It has been shown to be effective in various cancer cell lines, including multiple myeloma, neuroblastoma, and glioblastoma.[4][5][6]
Q2: I am seeing a lot of variability in the IC50 values in my experiments. What could be the cause?
A2: Variability in IC50 values for AT7519 can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivity to AT7519. For example, MYCN-amplified neuroblastoma cell lines are significantly more sensitive to AT7519 than non-MYCN-amplified lines.[5]
-
Experimental Conditions: Factors such as cell density, passage number, and growth media composition can influence the drug's efficacy.
-
Assay Type and Duration: The length of exposure to the drug and the type of viability assay used (e.g., MTT, CCK-8) can yield different IC50 values. For instance, maximal effect in multiple myeloma cells was observed at 48 hours, with no significant additional cytotoxicity at 72 hours.[4]
-
Compound Stability and Solubility: Improper handling of AT7519, such as repeated freeze-thaw cycles of stock solutions or precipitation in media, can lead to inconsistent effective concentrations.
Q3: My AT7519 mesylate solution appears to have precipitated. How can I avoid this?
A3: AT7519 mesylate has limited solubility in aqueous solutions. To avoid precipitation:
-
Proper Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.[7]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions, add the stock solution to your aqueous-based media dropwise while vortexing to ensure proper mixing and prevent immediate precipitation. It is also recommended to use pre-warmed media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity and solubility issues.
Q4: I am observing unexpected effects that don't seem to be related to cell cycle arrest. What could be the reason?
A4: While AT7519 is a multi-CDK inhibitor, it also has known off-target effects. The most well-documented is the inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β).[4][8] This inhibition can lead to the modulation of signaling pathways independent of the cell cycle, which may contribute to the compound's overall activity, including the induction of apoptosis.[4] When analyzing your results, it is important to consider these potential off-target effects.
Data Presentation
Table 1: Inhibitory Activity of AT7519 against Various Kinases
| Target Kinase | IC50 (nM) |
| CDK1 | 210 |
| CDK2 | 47 |
| CDK4 | 100 |
| CDK5 | 13 |
| CDK6 | 170 |
| CDK9 | <10 |
| GSK-3β | 89 |
Source:[3]
Table 2: Proliferative IC50 Values of AT7519 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MM.1S | Multiple Myeloma | 0.5 | 48 |
| U266 | Multiple Myeloma | 0.5 | 48 |
| MM.1R | Multiple Myeloma | >2 | 48 |
| MCF-7 | Breast Cancer | 0.04 | Not Specified |
| SW620 | Colon Cancer | 0.94 | Not Specified |
| HCT116 | Colon Cancer | 0.082 | 72 |
| A2780 | Ovarian Cancer | 0.35 | 72 |
| U251 | Glioblastoma | 0.246 | 48 |
| U87MG | Glioblastoma | 0.2218 | 48 |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to ensure logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of AT7519 mesylate in DMSO (e.g., 10 mM). Create a series of dilutions in culture media to achieve the desired final concentrations.
-
Cell Treatment: Remove the old media from the 96-well plate and add the media containing the various concentrations of AT7519. Include a vehicle control (media with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Rb (Retinoblastoma Protein)
-
Cell Treatment and Lysis: Treat cells with AT7519 at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip and re-probe the same membrane for total Rb and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb compared to total Rb and the loading control.
Visualizations
Signaling Pathway of AT7519
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to AT7519 Mesylate and Other Pan-CDK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pan-CDK inhibitor AT7519 mesylate against other notable alternatives such as Flavopiridol, Roscovitine, and Dinaciclib. The following sections detail their target specificity, preclinical efficacy, and the experimental protocols used to generate this data.
Introduction to Pan-CDK Inhibitors
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2] Pan-CDK inhibitors are small molecules that target multiple CDKs, aiming to induce cell cycle arrest and apoptosis in cancer cells.[1][2] This guide focuses on AT7519 mesylate and compares its performance with other well-characterized pan-CDK inhibitors.
AT7519 Mesylate: A Potent Multi-Targeted CDK Inhibitor
AT7519 mesylate is a potent small molecule inhibitor of multiple CDKs.[3] It has demonstrated anti-proliferative activity in a wide range of human cancer cell lines, including both solid tumors and hematological malignancies.[3] Preclinical studies have shown that AT7519 induces apoptosis and inhibits tumor growth in xenograft models. Its mechanism of action involves the inhibition of several key CDKs, leading to cell cycle arrest and the suppression of transcription through the inhibition of RNA polymerase II phosphorylation.[3]
Comparative Analysis of Pan-CDK Inhibitors
The efficacy of pan-CDK inhibitors is largely determined by their specific CDK inhibition profile and potency. The following tables summarize the available quantitative data for AT7519 mesylate, Flavopiridol, Roscovitine, and Dinaciclib.
In Vitro Kinase Inhibitory Activity (IC50, nM)
| CDK Target | AT7519 Mesylate | Flavopiridol | Roscovitine | Dinaciclib |
| CDK1 | 210 | 30 | 650 | 3 |
| CDK2 | 47 | 170 | 700 | 1 |
| CDK4 | 100 | 100 | >100,000 | 1-5 |
| CDK5 | 13 | - | 160 | 1 |
| CDK6 | 170 | 60 | >100,000 | 1-5 |
| CDK9 | <10 | 10 | - | 4 |
Data compiled from multiple sources. Experimental conditions may vary.
Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Cell Line | AT7519 Mesylate (nM) | Flavopiridol (nM) | Dinaciclib (nM) |
| MCF-7 (Breast) | 40 | - | - |
| HT29 (Colon) | 940 | - | - |
| HCT116 (Colon) | - | 13 | - |
| A2780 (Ovarian) | - | 15 | 4 |
| PC3 (Prostate) | - | 10 | - |
| Mia PaCa-2 (Pancreatic) | - | 36 | - |
| MV-4-11 (Leukemia) | - | - | - |
| RPMI-8226 (Multiple Myeloma) | 500-2000 | - | - |
Data compiled from multiple sources. Experimental conditions may vary.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Cell Cycle Regulation by CDKs
Caption: Simplified signaling pathway of cell cycle regulation by CDKs.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Experimental Workflow for MTT Cell Viability Assay
References
A Comparative Analysis of the Cyclin-Dependent Kinase Inhibitors AT7519 and Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent cyclin-dependent kinase (CDK) inhibitors, AT7519 and flavopiridol. Both compounds have been investigated as potential anti-cancer therapeutics due to their ability to interfere with cell cycle progression and induce apoptosis. This document synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and methodologies.
Mechanism of Action
Both AT7519 and flavopiridol are potent, ATP-competitive inhibitors of multiple CDKs, which are key regulators of the cell cycle and transcription.[1] However, they exhibit different inhibitory profiles against various CDK isoforms.
AT7519 is a multi-targeted CDK inhibitor that potently inhibits CDK1, CDK2, CDK4, CDK5, and CDK9.[1] Its anti-tumor activity is attributed to the induction of cell cycle arrest and apoptosis.[2] Mechanistic studies have shown that AT7519's effects are mediated through the inhibition of RNA polymerase II phosphorylation, leading to transcriptional inhibition, and through the activation of GSK-3β, which also promotes apoptosis.[3]
Flavopiridol (also known as alvocidib) was the first CDK inhibitor to enter clinical trials.[4] It inhibits CDK1, CDK2, CDK4, CDK6, and CDK7.[4] Its anti-cancer effects are primarily driven by the induction of cell cycle arrest at the G1/S and G2/M phases and the induction of apoptosis.[4] Flavopiridol's mechanism also involves the downregulation of the anti-apoptotic protein Mcl-1 through transcriptional repression.[5]
dot
Caption: Simplified signaling pathways for AT7519 and flavopiridol.
Preclinical Efficacy
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT7519 and flavopiridol against a panel of cyclin-dependent kinases.
| Kinase | AT7519 IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1 | 210[1] | ~40[6] |
| CDK2 | 47[1] | ~40[6] |
| CDK4 | 100[1] | ~40[6] |
| CDK5 | 11[7] | - |
| CDK6 | 170[1] | ~40[6] |
| CDK7 | >1000[1] | 875[8] |
| CDK9 | <10[1] | ~40[6] |
| GSK3β | 89[1] | 280[8] |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
In Vitro Anti-proliferative Activity
Both AT7519 and flavopiridol have demonstrated potent anti-proliferative activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | AT7519 IC50 (µM) | Flavopiridol IC50 (µM) |
| U251 | Glioblastoma | 0.246 (at 48h)[9] | - |
| U87MG | Glioblastoma | 0.2218 (at 48h)[9] | - |
| MM.1S | Multiple Myeloma | 0.5 (at 48h)[3] | - |
| U266 | Multiple Myeloma | 0.5 (at 48h)[3] | - |
| HL60 | Leukemia | - | - |
| HCT116 | Colon Cancer | - | - |
| KMH2 | Anaplastic Thyroid Cancer | - | 0.13 (at 48h) |
| BHT-101 | Anaplastic Thyroid Cancer | - | 0.12 (at 48h) |
| CAL62 | Anaplastic Thyroid Cancer | - | 0.10 (at 48h) |
Note: IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., AT7519 or flavopiridol) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
dot
Caption: A typical workflow for a cell viability MTT assay.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is a standard flow cytometry-based assay to detect apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
General Protocol:
-
Cell Treatment: Treat cells with the desired compound concentrations and include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.[3]
dot
Caption: A general workflow for an Annexin V apoptosis assay.
Conclusion
Both AT7519 and flavopiridol are potent CDK inhibitors with demonstrated anti-cancer activity in preclinical models. While both drugs target multiple CDKs, they exhibit distinct inhibitory profiles, which may translate to differences in their efficacy and safety profiles in a clinical setting. The available data suggests that both compounds induce cell cycle arrest and apoptosis in various cancer cell types.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
AT7519 Mesylate: A Comparative Analysis of its Efficacy in Mcl-1 Downregulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AT7519 mesylate's effectiveness in downregulating the anti-apoptotic protein Mcl-1, a critical target in cancer therapy. AT7519, a multi-cyclin-dependent kinase (CDK) inhibitor, has demonstrated potent anti-cancer activity, largely attributed to its inhibition of CDK9 and the subsequent transcriptional suppression of short-lived proteins like Mcl-1.[1][2] This guide will objectively evaluate AT7519 against other CDK9 inhibitors, presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological processes.
Mechanism of Action: AT7519 and Mcl-1
AT7519 exerts its effect on Mcl-1 levels primarily through the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). CDK9 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcriptional elongation. By inhibiting CDK9, AT7519 prevents this phosphorylation, leading to a stall in transcription. Consequently, the messenger RNA (mRNA) levels of proteins with high turnover rates, such as Mcl-1, are rapidly depleted, resulting in a significant reduction of the Mcl-1 protein and induction of apoptosis in cancer cells.[1][3]
Comparative Efficacy of CDK9 Inhibitors on Mcl-1 Downregulation
Several CDK9 inhibitors have been developed with the aim of downregulating Mcl-1. This section compares the performance of AT7519 mesylate with other notable inhibitors, AZD4573 and R-roscovitine. The data presented below is a summary from various preclinical studies.
| Compound | Target(s) | Cell Line | Assay | Result | Reference |
| AT7519 mesylate | Multi-CDK (including CDK1, 2, 4, 5, 9) | Multiple Myeloma (MM.1S) | Western Blot | Decreased Mcl-1 expression within 4 hours at 0.5 µM. | [1] |
| Glioblastoma (U251 & U87MG) | Western Blot | Dose-dependent decrease in Mcl-1. | [4] | ||
| Breast Cancer (MCF-7) | qRT-PCR | Dose-dependent decrease in Mcl-1 mRNA at 50, 100, and 200 nM after 4 hours. | [5] | ||
| Neuroblastoma (SH-SY5Y) | Cell Viability (MTT) | IC50 of 386 nM in MYCN-amplified cells. | [6] | ||
| AZD4573 | Selective CDK9 | Hematologic Cancer Cell Lines | Apoptosis Assay | Potent induction of apoptosis (IC50 ~ 2-15 nM). | [7] |
| Mantle Cell Lymphoma | Apoptosis Assay | EC50 < 100nM for inducing apoptosis in sensitive cell lines. | [8] | ||
| Hematologic Cancer Models | Western Blot / RT-qPCR | Dose- and time-dependent depletion of MCL-1. | [7][9] | ||
| R-roscovitine | CDK1, 2, 5, 7, 9 | Neuroblastoma (SH-SY5Y) | Cell Viability | IC50 of 24.2 µM. | [10] |
| Neuroblastoma (SH-SY5Y) | Western Blot / RT-PCR | Rapid downregulation of Mcl-1 mRNA and protein. | [10] | ||
| Activated T cells | Western Blot | Inhibited the induction of Mcl-1 during T cell activation. | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot for Mcl-1 Protein Expression
Objective: To qualitatively and semi-quantitatively measure the levels of Mcl-1 protein in cells following treatment with CDK9 inhibitors.
Protocol:
-
Cell Lysis:
-
Treat cells with the desired concentrations of AT7519 or other inhibitors for the specified duration.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Mcl-1 (e.g., from Cell Signaling Technology #4572) overnight at 4°C.[12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the Mcl-1 protein levels.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[13]
-
Quantitative Real-Time PCR (qRT-PCR) for Mcl-1 mRNA Expression
Objective: To quantify the relative expression levels of Mcl-1 mRNA in cells after treatment with CDK9 inhibitors.
Protocol:
-
RNA Extraction:
-
Treat cells with the desired concentrations of AT7519 or other inhibitors for the specified duration.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for Mcl-1, and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., β-actin, GAPDH, or 18S rRNA) as an internal control for normalization.[5]
-
Perform the qPCR reaction in a real-time PCR system with a typical thermal cycling profile: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both Mcl-1 and the housekeeping gene.
-
Calculate the relative Mcl-1 mRNA expression using the 2-ΔΔCt method, normalizing the data to the untreated control group.
-
Conclusion
AT7519 mesylate effectively downregulates Mcl-1 expression in various cancer cell lines by inhibiting CDK9-mediated transcription. This mechanism of action is shared by other CDK9 inhibitors such as AZD4573 and R-roscovitine. The choice of inhibitor for research or therapeutic development may depend on factors such as potency, selectivity, and the specific cancer type being targeted. The provided data and protocols serve as a valuable resource for researchers investigating Mcl-1 as a therapeutic target and evaluating the efficacy of CDK9 inhibitors. Further head-to-head studies under standardized conditions will be beneficial for a more definitive comparison of these compounds.
References
- 1. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells | CiNii Research [cir.nii.ac.jp]
- 10. CDK Inhibitors Roscovitine and CR8 Trigger Mcl-1 Down-Regulation and Apoptotic Cell Death in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Comparative analysis of AT7519 and dinaciclib in hematological malignancies
A Comparative Analysis of AT7519 and Dinaciclib in Hematological Malignancies
In the landscape of targeted therapies for hematological malignancies, cyclin-dependent kinase (CDK) inhibitors represent a promising class of agents. Among these, AT7519 and dinaciclib have emerged as potent multi-CDK inhibitors. This guide provides a comparative analysis of their performance, supported by available preclinical and clinical data, to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.
Mechanism of Action
Both AT7519 and dinaciclib are small molecule inhibitors that target multiple CDKs, which are key regulators of cell cycle progression and transcription. Dysregulation of CDKs is a common feature in many cancers, including hematological malignancies, making them attractive therapeutic targets.[1][2]
AT7519 is a multi-CDK inhibitor with activity against CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][4][5] Its anti-tumor activity is attributed to the induction of cell cycle arrest and apoptosis.[6][7] AT7519 has been shown to inhibit the phosphorylation of the RNA polymerase II C-terminal domain (CTD), leading to transcriptional inhibition of key anti-apoptotic proteins like Mcl-1.[6][8]
Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[9][10] Similar to AT7519, its mechanism of action involves the induction of cell cycle arrest and apoptosis.[11][12] Dinaciclib's inhibition of CDK9 is particularly relevant as it leads to the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and c-FLIP, thereby promoting cancer cell death.[13]
Comparative Efficacy Data
Direct head-to-head comparative studies of AT7519 and dinaciclib in hematological malignancies are limited. The following tables summarize key quantitative data from separate preclinical studies. It is important to note that variations in experimental conditions between studies should be considered when comparing these values.
Table 1: Comparative Inhibitory Activity (IC50) Against Cyclin-Dependent Kinases
| Cyclin-Dependent Kinase (CDK) | AT7519 IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK1 | 210[5] | 3[10] |
| CDK2 | 47[5] | 1[10] |
| CDK4 | 100[5] | 100[9] |
| CDK5 | 13[5] | 1[10] |
| CDK6 | 170[5] | - |
| CDK9 | <10[5] | 4[10] |
Note: IC50 values are from in vitro cell-free assays and may vary between different studies and experimental setups. A lower IC50 value indicates greater potency.
Table 2: Comparative Anti-proliferative Activity (IC50) in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | AT7519 IC50 (µM) | Dinaciclib IC50 (nM) |
| MM.1S | Multiple Myeloma | 0.5[3][6] | - |
| U266 | Multiple Myeloma | 0.5[3] | - |
| RPMI 8226 | Multiple Myeloma | - | - |
| Raji | Burkitt's Lymphoma | - | - |
| Kasumi-1 | Acute Myeloid Leukemia | - | 100 (induces cell cycle arrest)[10] |
| U937 | Histiocytic Lymphoma | - | 2-10 (blocks induction of XBP-1s)[10] |
Note: The data for the two drugs are from different studies with varying experimental conditions (e.g., exposure time), making direct comparison difficult. The provided values indicate the concentration at which 50% of cell growth is inhibited.
Clinical Trial Overview in Hematological Malignancies
Both AT7519 and dinaciclib have been evaluated in clinical trials for various hematological malignancies.
AT7519 has been investigated in a Phase II study in patients with relapsed mantle cell lymphoma.[14] Preclinical studies have also demonstrated its potential in chronic lymphocytic leukemia (CLL) and multiple myeloma.[6][15]
Dinaciclib has shown single-agent activity in patients with relapsed multiple myeloma.[9] It has also been studied in patients with acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL), where it demonstrated a transient reduction in circulating blasts.[16] A Phase 1b study (KEYNOTE-155) evaluated dinaciclib in combination with pembrolizumab in patients with relapsed or refractory chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).[17][18] The combination showed acceptable safety and some antitumor activity in CLL and DLBCL.[17][18]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of AT7519 or dinaciclib for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[6]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound (AT7519 or dinaciclib) at the desired concentration and for the specified time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI is used to differentiate between early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.[6][11]
Visualizations
Signaling Pathway of CDK Inhibition
Caption: General signaling pathway of cell cycle and transcription inhibition by AT7519 and dinaciclib.
Experimental Workflow for In Vitro Analysis
Caption: A typical experimental workflow for the in vitro evaluation of CDK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical and laboratory studies of the novel cyclin-dependent kinase inhibitor dinaciclib (SCH 727965) in acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pembrolizumab plus dinaciclib in patients with hematologic malignancies: the phase 1b KEYNOTE-155 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
AT7519: A Potent Inhibitor of RNA Polymerase II-Mediated Transcription
A comprehensive analysis of AT7519's mechanism of action and its comparison with other known transcriptional inhibitors, supported by experimental data.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AT7519's efficacy in inhibiting RNA polymerase II (RNAP II), detailing the underlying molecular pathways and providing protocols for experimental validation.
AT7519 is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating potent activity against CDK9.[1][2] The inhibition of CDK9 by AT7519 directly impacts the process of transcriptional elongation by preventing the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II.[3][4] This guide delves into the experimental evidence confirming this mechanism and compares the inhibitory profile of AT7519 with other well-characterized inhibitors of RNA polymerase II.
Comparative Analysis of RNA Polymerase II Inhibitors
AT7519's primary mechanism of inhibiting RNA polymerase II is through its potent suppression of CDK9 activity. This mode of action is shared with other CDK inhibitors like flavopiridol. However, other compounds inhibit RNAP II through distinct mechanisms, such as direct binding to the polymerase or induction of its degradation. The following table summarizes the inhibitory concentrations and mechanisms of AT7519 and other key RNAP II inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 / Ki | Cell-Based Potency (IC50) |
| AT7519 | CDK9/Cyclin T1 | Inhibits phosphorylation of RNA Pol II CTD | <10 nM[1] | ~55 nM (Global Transcription)[5] |
| Flavopiridol | CDKs (including CDK9) | Competes with ATP to inhibit phosphorylation of RNA Pol II CTD | 20-100 nM (for various CDKs)[6] | Not specified |
| Triptolide | XPB subunit of TFIIH / Rpb1 | Induces degradation of Rpb1, the largest subunit of RNAP II | 200 nM (RNAPII-mediated transcription)[7][8] | 62 nM (RNA synthesis, HeLa cells)[7][8] |
| α-Amanitin | RNA Polymerase II | Binds directly to the largest subunit of RNAP II (Rpb1) and blocks transcriptional elongation | 3-4 nM (Ki)[9] | Not specified |
Signaling Pathway of AT7519-Mediated RNAP II Inhibition
AT7519 exerts its inhibitory effect on transcription by targeting the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the serine 2 residues within the C-terminal domain (CTD) of RNA polymerase II. This phosphorylation event is a critical step for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, AT7519 prevents this phosphorylation, leading to a stall in transcriptional elongation and a subsequent decrease in mRNA synthesis.
Caption: Mechanism of AT7519-mediated inhibition of RNA polymerase II.
Experimental Workflow for Confirming RNAP II Inhibition
The following workflow outlines the key experimental procedures used to validate the inhibitory effect of AT7519 on RNA polymerase II.
Caption: Experimental workflow to confirm AT7519's inhibition of RNAP II.
Experimental Protocols
Western Blot for Phosphorylated RNA Polymerase II
This protocol is adapted from standard western blotting procedures for detecting phosphorylated proteins.[5][10][11][12]
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with AT7519 at various concentrations for the indicated times.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated RNA Polymerase II (e.g., anti-p-RNAP II Ser2 or Ser5) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total RNA Polymerase II or a housekeeping protein like β-actin or GAPDH.
-
Tritiated Uridine Incorporation Assay
This assay measures the rate of global RNA synthesis by quantifying the incorporation of a radiolabeled RNA precursor.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of AT7519 for the desired duration.
-
-
Radiolabeling:
-
Add [3H]-uridine to each well and incubate for a defined period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized RNA.
-
-
Harvesting and Precipitation:
-
Wash the cells with ice-cold PBS to remove unincorporated [3H]-uridine.
-
Lyse the cells and precipitate the macromolecules, including RNA, using trichloroacetic acid (TCA).
-
-
Quantification:
-
Collect the precipitate on a glass fiber filter.
-
Wash the filters to remove any remaining unincorporated radiolabel.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The amount of incorporated [3H]-uridine is proportional to the rate of RNA synthesis. The results are typically expressed as a percentage of the control (untreated cells).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Triptolide | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 8. Triptolide | RNA Polymerase | Tocris Bioscience [tocris.com]
- 9. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Safe Disposal of AT7519 Mesylate: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for the potent cyclin-dependent kinase inhibitor, AT7519 mesylate. This document outlines immediate safety and logistical information to ensure operational integrity and responsible waste management.
AT7519 mesylate is a potent, multi-cyclin-dependent kinase (CDK) inhibitor investigated for its therapeutic potential.[1][2] As with many kinase inhibitors used in research and drug development, it is imperative to handle and dispose of this compound with the utmost care to protect laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for the mesylate salt was not identified, an SDS for AT7519 hydrochloride states the compound is not classified as hazardous under the Globally Harmonized System (GHS). However, given its potent biological activity and its classification as a cytotoxic agent in research settings, it is best practice to handle it as a hazardous compound.[3][4]
Personal Protective Equipment (PPE) and Handling
Before beginning any work with AT7519 mesylate, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.[3][5]
Recommended PPE includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Lab Coat: A long-sleeved lab coat is mandatory.
-
Respiratory Protection: If there is a risk of generating aerosols, an approved respirator should be used.[6]
All handling of solid AT7519 mesylate and preparation of solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.[4]
Waste Segregation and Container Management
Proper segregation of waste is a critical step in the safe disposal of AT7519 mesylate. All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and leak-proof container specifically for cytotoxic/chemical waste. | Collect all contaminated solid materials, such as gloves, bench paper, and empty vials. The container should be clearly labeled with "Hazardous Waste" and the chemical name.[7] |
| Liquid Waste | Labeled, sealed, and shatter-proof container compatible with the solvent used. | Collect all solutions containing AT7519 mesylate. Do not mix with other incompatible waste streams. The container must be clearly labeled with "Hazardous Waste," the chemical name, and the solvent.[7][8] |
| Sharps Waste | Puncture-resistant sharps container. | All needles, syringes, and other sharps contaminated with AT7519 mesylate should be disposed of in a designated sharps container. |
| Contaminated Labware | Designated container for hazardous waste. | Glassware and other labware that cannot be decontaminated should be disposed of as hazardous waste.[7] For reusable glassware, a thorough decontamination procedure should be followed. |
Step-by-Step Disposal Procedures
-
Identify and Segregate: At the point of generation, identify all waste materials that have come into contact with AT7519 mesylate. Segregate these materials from regular laboratory trash.[9]
-
Contain Waste:
-
Solids: Place contaminated items like gloves, wipes, and plasticware into a designated, sealable plastic bag or container labeled as "Hazardous Waste: AT7519 Mesylate."[9]
-
Liquids: Pour liquid waste containing AT7519 mesylate into a dedicated, labeled, and sealed waste container. Ensure the container is compatible with the solvent.
-
Sharps: Immediately place all contaminated sharps into a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "AT7519 mesylate."[7]
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated.[9]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of AT7519 mesylate down the drain or in the regular trash.[6][10]
Spill Management
In the event of a spill, it is important to have a clear and effective cleanup plan.[3]
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended PPE, including a respirator if the spill involves a powder.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover the powder with damp paper towels to avoid generating dust.
-
Clean the Area: Carefully clean the spill area with an appropriate solvent or detergent solution, working from the outside in.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.[6]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.[4]
Caption: Workflow for the proper segregation and disposal of AT7519 mesylate waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ecolab.com [ecolab.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cytotoxic Drug Safety [tru.ca]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. cdn.who.int [cdn.who.int]
Essential Safety and Operational Guide for Handling AT7519 Mesylate
This guide provides critical safety and logistical information for the handling and disposal of AT7519 mesylate, a potent multi-cyclin-dependent kinase (CDK) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling AT7519 mesylate, it is imperative to use comprehensive personal protective equipment to prevent exposure.[1] Avoid inhalation, and contact with eyes and skin.[1]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Impermeable protective gloves | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing | Provides a barrier against contamination of skin and personal clothing. |
| Respiratory Protection | Suitable respirator | Necessary to prevent inhalation of dust or aerosols, especially when handling the powdered form. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ensure adequate ventilation in the work area.[1]
-
An accessible safety shower and eye wash station should be readily available.[1]
-
Use a chemical fume hood for all procedures that may generate dust or aerosols.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Weighing: Conduct weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solvent to the solid AT7519 mesylate slowly to avoid splashing.
-
General Hygiene: Follow usual precautionary measures for handling chemicals. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
Recommended storage temperature for the powder is -20°C for up to 3 years.[1]
-
For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Disposal Plan
Dispose of AT7519 mesylate and any contaminated materials in accordance with local, state, and federal regulations.[2]
Waste Disposal Steps:
-
Collection: Collect all waste, including unused material, contaminated labware, and PPE, in a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Arrange for disposal through an approved waste disposal plant or licensed hazardous waste hauler.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders.[1] For powder, carefully sweep or vacuum the material, avoiding dust generation.
-
Cleaning: Decontaminate the spill area with alcohol.[1]
-
Disposal: Collect all contaminated materials in a sealed container for proper disposal as hazardous waste.[1]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for in vitro studies with AT7519 mesylate and its mechanism of action as a CDK inhibitor.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
